Octahydro-4,7-methano-1H-inden-5-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22466. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZJBAXKHJIQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864392 | |
| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-89-7 | |
| Record name | Octahydro-4,7-methano-1H-inden-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4, hexahydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |
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| Record name | 4,7-Methano-1H-inden-5-ol, octahydro- | |
| Source | EPA DSSTox | |
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| Record name | Octahydro-4,7-methano-1H-inden-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structural Isomers of Octahydro-4,7-methano-1H-inden-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-4,7-methano-1H-inden-5-ol, a saturated tetracyclic alcohol with the molecular formula C₁₀H₁₆O, exists as a mixture of stereoisomers, primarily the exo and endo epimers.[1][2] This technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential biological significance of these isomers. Detailed experimental protocols for the stereoselective synthesis and separation of the exo and endo isomers are presented, along with a comparative analysis of their physicochemical and spectroscopic properties. While the biological activity of the parent alcohols is an emerging area of research, this guide also explores the known biological activities of structurally related derivatives, highlighting potential avenues for future investigation in drug discovery and development.
Introduction
The rigid, cage-like structure of the tricyclo[5.2.1.02,6]decane scaffold, the core of this compound, has garnered significant interest in medicinal chemistry and materials science.[1] The defined three-dimensional arrangement of this skeleton provides a unique platform for the development of novel bioactive molecules. The orientation of the hydroxyl group at the C-5 position, either in the exo or endo configuration, significantly influences the molecule's steric and electronic properties, which in turn can dictate its biological interactions.
This guide aims to provide a detailed technical resource for researchers working with or interested in the structural isomers of this compound.
Stereoisomers of this compound
The primary structural variation in this compound arises from the stereochemistry at the carbon atom bearing the hydroxyl group, leading to the existence of exo and endo isomers. The terms exo and endo describe the relative orientation of the substituent (the hydroxyl group) with respect to the bridged ring system. In the context of the tricyclo[5.2.1.02,6]decane skeleton, the exo position is on the opposite side of the main six-membered ring from the methano bridge, while the endo position is on the same side.
The steric hindrance on the endo face is greater due to the proximity of the ethano bridge. This steric difference is a key factor in the stereoselectivity of synthetic reactions.
Synthesis of Structural Isomers
The synthesis of the exo and endo isomers of this compound typically involves a two-step process starting from dicyclopentadiene.
Step 1: Synthesis of the Ketone Precursor
The common precursor for both alcohol isomers is tricyclo[5.2.1.02,6]decan-8-one (also known as octahydro-4,7-methano-1H-inden-5-one). This ketone is synthesized through the Diels-Alder dimerization of cyclopentadiene to yield dicyclopentadiene, followed by hydrogenation of the double bonds and subsequent oxidation.
Step 2: Stereoselective Reduction of the Ketone
The stereochemical outcome of the reduction of tricyclo[5.2.1.02,6]decan-8-one is highly dependent on the choice of reducing agent.
-
Formation of the exo-alcohol: Reduction with less sterically demanding reducing agents, such as sodium borohydride (NaBH₄), typically favors the formation of the exo-alcohol. The hydride attacks the carbonyl group from the less hindered exo face, pushing the resulting hydroxyl group into the exo position.
-
Formation of the endo-alcohol: To achieve a higher yield of the endo-alcohol, sterically bulky reducing agents are employed. Reagents like L-selectride® (lithium tri-sec-butylborohydride) or K-selectride® (potassium tri-sec-butylborohydride) approach the carbonyl from the less hindered exo face, forcing the hydroxyl group into the more sterically congested endo position.[3][4]
Below is a logical workflow for the synthesis of the isomers:
Experimental Protocols
Synthesis of exo-Octahydro-4,7-methano-1H-inden-5-ol
Materials:
-
Tricyclo[5.2.1.02,6]decan-8-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Tricyclo[5.2.1.02,6]decan-8-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure exo-alcohol.
Synthesis of endo-Octahydro-4,7-methano-1H-inden-5-ol
Materials:
-
Tricyclo[5.2.1.02,6]decan-8-one
-
L-selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Tricyclo[5.2.1.02,6]decan-8-one in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-selectride® solution dropwise to the stirred ketone solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to warm slowly to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of 3 M aqueous NaOH solution, followed by the slow addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure endo-alcohol.
Data Presentation
Physicochemical Properties
| Property | exo-Isomer | endo-Isomer | Precursor Ketone |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₄O |
| Molecular Weight | 152.23 g/mol | 152.23 g/mol | 150.22 g/mol [5] |
| Appearance | White to off-white solid | White to off-white solid | Colorless liquid |
| Boiling Point | Not available | Not available | 234-235 °C (est.)[6] |
| Melting Point | Not available | Not available | Not applicable |
| Specific Gravity | Not available | Not available | 1.051 - 1.053 @ 20°C[6] |
| Refractive Index | Not available | Not available | 1.500 - 1.503 @ 20°C[6] |
Spectroscopic Data (Predicted and Reported for Related Structures)
Detailed experimental NMR and mass spectrometry data for the purified individual isomers are not widely available in the public domain. The following table provides expected chemical shift ranges based on the analysis of related tricyclic structures.
| Nucleus | exo-Isomer (Predicted) | endo-Isomer (Predicted) |
| ¹H NMR (δ, ppm) | 3.5 - 4.0 (CH-OH) | 3.8 - 4.3 (CH-OH) |
| 0.8 - 2.5 (aliphatic protons) | 0.8 - 2.5 (aliphatic protons) | |
| ¹³C NMR (δ, ppm) | 70 - 80 (C-OH) | 65 - 75 (C-OH) |
| 20 - 50 (aliphatic carbons) | 20 - 50 (aliphatic carbons) |
Note: The chemical shift of the proton and carbon of the C-OH group is expected to be a key distinguishing feature between the exo and endo isomers in their respective NMR spectra.
Separation and Characterization
The separation of the exo and endo isomers can be achieved by column chromatography on silica gel, as described in the experimental protocols. For analytical purposes and for the separation of enantiomers (if a chiral synthesis is performed), High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.
Typical HPLC conditions for chiral separation:
-
Column: Chiral stationary phase (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A mixture of n-hexane and isopropanol.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector.
Biological Activity and Future Perspectives
While the primary application of this compound and its derivatives has been in the fragrance industry, there is emerging evidence of the biological activity of the tricyclo[5.2.1.02,6]decane scaffold.
Derivatives of this core structure have shown potential as:
-
Antitumor Agents: A dithiocarbonate derivative, Potassium tricyclo[5.2.1.0(2,6)]-decan-8-yl dithiocarbonate (D609), has been identified as a selective antitumor agent.
-
Enzyme Inhibitors: The rigid framework is a promising scaffold for designing specific enzyme inhibitors.
The parent alcohols, exo- and endo-Octahydro-4,7-methano-1H-inden-5-ol, represent valuable starting points for the synthesis of new chemical entities. The stereochemistry of the hydroxyl group is expected to play a crucial role in the binding affinity and selectivity of these compounds towards biological targets.
Future research should focus on:
-
Systematic biological screening of the individual exo and endo isomers to identify novel biological activities.
-
Structure-activity relationship (SAR) studies to understand how the stereochemistry influences biological function.
-
Investigation of potential signaling pathways modulated by these compounds.
No specific signaling pathways have been elucidated for the parent alcohol isomers to date. However, given the structural similarity of the core scaffold to other bioactive molecules, potential interactions with nuclear receptors or G-protein coupled receptors could be explored.
Conclusion
This technical guide has provided a comprehensive overview of the structural isomers of this compound, with a focus on their synthesis, separation, and characterization. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. While the biological activities of the parent exo and endo alcohols remain largely unexplored, the promising activities of related derivatives suggest that these isomers are valuable building blocks for the development of new therapeutic agents. Further investigation into the biological effects of these stereochemically defined molecules is warranted and holds the potential to uncover novel pharmacological activities.
References
- 1. tricyclo[5.2.1.0,2,6]decan-8-amine | 669-51-2 | Benchchem [benchchem.com]
- 2. TRICYCLO[5.2.1.0(2,6)]DECAN-8-OL | 15904-95-7 [chemicalbook.com]
- 3. K-selectride - Wikipedia [en.wikipedia.org]
- 4. L-selectride - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. tricyclodecane-8-one, 13380-94-4 [thegoodscentscompany.com]
An In-depth Technical Guide to the Synthesis of Octahydro-4,7-methano-1H-inden-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Octahydro-4,7-methano-1H-inden-5-ol, a valuable intermediate in various chemical industries. The synthesis is a multi-step process commencing with the Diels-Alder dimerization of cyclopentadiene to form the foundational tricyclic framework, followed by hydration and oxidation to the corresponding ketone. The final step involves the reduction of the ketone to the target alcohol. This document details the experimental protocols for each key stage, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known by synonyms such as 5-Hydroxy-tetrahydro-exo-dicyclopentadiene and Tricyclo[5.2.1.0(2,6)]decan-8-ol, is a saturated bicyclic alcohol. Its rigid, three-dimensional structure makes it a significant building block in the synthesis of more complex molecules. It serves as a key intermediate in the production of cyclopentanonorcamphor and is utilized to enhance the glass transition temperature of polymers like polymethyl methacrylate (PMMA)[1]. The synthesis of this alcohol relies on fundamental organic reactions, including the Diels-Alder cycloaddition and ketone reduction, making it an excellent case study for process development and optimization.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually divided into two primary stages. The first stage establishes the core tricyclic carbon skeleton through the formation of a ketone precursor. The second stage involves the reduction of this ketone to the desired alcohol.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Stage 1: Synthesis of the Ketone Precursor (Octahydro-4,7-methano-5H-inden-5-one)
The formation of the key ketone intermediate, Octahydro-4,7-methano-5H-inden-5-one, begins with the well-known Diels-Alder dimerization of cyclopentadiene.
3.1.1 Step 1: Diels-Alder Dimerization of Cyclopentadiene
Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. For syntheses requiring the monomer, commercial dicyclopentadiene must be "cracked" via a retro-Diels-Alder reaction.
-
Protocol for Cracking Dicyclopentadiene:
-
Set up a fractional distillation apparatus.
-
Charge the distillation flask with commercial dicyclopentadiene.
-
Heat the flask to approximately 170°C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to yield cyclopentadiene monomer.
-
The lower-boiling cyclopentadiene (b.p. 41°C) is distilled off and collected in a receiver cooled in an ice bath.
-
The freshly distilled cyclopentadiene should be used immediately in the subsequent dimerization step.
-
-
Protocol for Dimerization:
-
Allow the freshly prepared cyclopentadiene monomer to stand at room temperature.
-
The dimerization reaction is spontaneous and exothermic.
-
The reaction progress can be monitored by observing the increase in the boiling point of the mixture. The formation of the endo isomer is kinetically favored.
-
References
An In-Depth Technical Guide to Octahydro-4,7-methano-1H-inden-5-ol (CAS: 13380-89-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-4,7-methano-1H-inden-5-ol, with the CAS number 13380-89-7, is a tricyclic alcohol characterized by a rigid carbon skeleton. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its current and potential applications. While direct research into the specific biological activities and signaling pathways of this compound is limited, this guide also discusses the known toxicological data and the biological relevance of structurally related compounds.
Chemical and Physical Properties
This compound, also known by synonyms such as Hexahydro-4,7-methanoindan-5-ol and Hydroxytetrahydrodicyclopentadiene, possesses a unique bridged-ring structure that imparts distinct physical and chemical characteristics.[1][2] A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13380-89-7 | [1] |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| Melting Point | 120-121 °C | ChemicalBook |
| Boiling Point | 255 °C | ChemicalBook |
| Density | 1.115 g/cm³ | ChemicalBook |
| Flash Point | 105 °C | ChemicalBook |
| pKa | 15.06 ± 0.20 (Predicted) | ChemicalBook |
| LogP | 2.479 (Estimated) | ChemicalBook |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from dicyclopentadiene.
Synthesis Workflow
References
physical and chemical properties of Octahydro-4,7-methano-1H-inden-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-4,7-methano-1H-inden-5-ol, a tricyclic alcohol, presents a unique structural scaffold that has garnered interest in various chemical and biological fields. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in relation to estrogenic activity. The information is presented to support further research and application in drug development and material science.
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature. Its rigid, saturated tricyclic structure is a key determinant of its physical properties and reactivity. The hydroxyl group at the 5-position is a primary site for chemical modification.
Tabulated Physical and Chemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O | [1][2][3] |
| Molecular Weight | 152.23 g/mol | [1][2][3] |
| CAS Number | 13380-89-7 | [1][2] |
| Appearance | White powder/crystalline solid | [4] |
| Melting Point | 120-121 °C | [3] |
| Boiling Point | 255 °C | [3] |
| Density | 1.115 g/cm³ | [3] |
| Flash Point | 105 °C | [3] |
| XLogP3 | 2.3 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of the corresponding ketone, Octahydro-4,7-methano-1H-inden-5-one. A general procedure is outlined below, based on common organic synthesis practices.
Reaction: Reduction of Octahydro-4,7-methano-1H-inden-5-one
Reagents and Materials:
-
Octahydro-4,7-methano-1H-inden-5-one
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (for NaBH₄) or Diethyl ether/Tetrahydrofuran (for LiAlH₄)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Octahydro-4,7-methano-1H-inden-5-one in an appropriate solvent (e.g., methanol for NaBH₄) at room temperature under magnetic stirring.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to control the reaction temperature and any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of distilled water, followed by a dilute solution of hydrochloric acid to neutralize any excess reducing agent and decompose the borate complexes.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing and Drying: Combine the organic extracts and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the pure compound.
Determination of Physical Properties
2.2.1. Melting Point Determination (Capillary Method) [5][6]
-
Sample Preparation: A small amount of the purified, dry crystalline sample is packed into a capillary tube sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil).
-
Heating: The apparatus is heated slowly and steadily.
-
Observation: The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting point range (typically ≤ 1 °C) is indicative of high purity.
2.2.2. Boiling Point Determination (Siwoloboff's Method) [7]
-
Sample Preparation: A small amount of the liquid sample (if the compound is melted or dissolved in a high-boiling solvent) is placed in a small test tube.
-
Apparatus Setup: A capillary tube, sealed at the upper end, is placed with its open end downwards into the test tube. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a suitable bath (e.g., paraffin oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, there is evidence suggesting that its derivatives may possess estrogenic activity. This activity is likely mediated through interaction with estrogen receptors (ERs), which can trigger genomic and non-genomic signaling cascades.
Potential Estrogenic Signaling Pathway
The diagram below illustrates a conceptual model of how an estrogenic compound could initiate signaling through estrogen receptors.
References
The Enigmatic Biological Profile of Octahydro-4,7-methano-1H-inden-5-ol Derivatives: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-4,7-methano-1H-inden-5-ol and its derivatives represent a class of synthetic compounds primarily recognized for their significant contributions to the fragrance industry. Their unique chemical structures provide desirable olfactory properties, leading to their widespread use in perfumes, cosmetics, and other consumer products. However, beyond their application in scent formulations, the biological activities of these molecules remain largely uncharted territory. This technical guide aims to provide an in-depth overview of the currently available information regarding the biological effects of this compound derivatives, with a particular focus on the data relevant to researchers, scientists, and drug development professionals. While the existing literature points towards potential hormonal activities, a notable scarcity of quantitative data and detailed experimental protocols presents a significant knowledge gap.
Chemical Identity and Primary Applications
The core structure, this compound, also known by its IUPAC name tricyclo[5.2.1.0²,⁶]decan-8-ol, is a saturated bicyclic alcohol.[1] Derivatives of this parent molecule are typically synthesized to enhance or modify its fragrance profile. These compounds are valued for their complex and persistent scents, making them key ingredients in a variety of consumer goods.[2] Beyond their use as fragrances, some derivatives serve as versatile synthetic intermediates in organic chemistry.[2][3]
Reported Biological Activities: A Landscape of Limited Data
General toxicological and safety assessments have been conducted on some derivatives, primarily in the context of their use in consumer products. However, detailed mechanistic studies and quantitative evaluations of their biological activities are sparse in publicly accessible scientific literature.
Hormonal Modulation and Endocrine Disruption Potential
Several sources suggest that derivatives of this compound may possess hormonal activities, including potential estrogenic effects and the capacity to act as endocrine disruptors.[2] This is a critical area of interest for drug development and safety assessment, as compounds that interact with the endocrine system can have profound physiological effects.
Despite these indications, the current body of research lacks specific, quantitative data to substantiate these claims. Key metrics essential for risk assessment and pharmacological evaluation, such as:
-
IC50/EC50 Values: No publicly available studies report the half-maximal inhibitory or effective concentrations of these derivatives on specific biological targets.
-
Receptor Binding Affinities: Data on the binding affinity of these compounds to estrogen receptors or other nuclear receptors are not available.
-
In Vivo Studies: Comprehensive in vivo studies detailing the physiological effects of these compounds are not documented in the accessible literature.
The absence of this quantitative data makes it impossible to construct a detailed toxicological or pharmacological profile.
Experimental Protocols: An Unmet Need
A thorough review of the existing literature reveals a significant lack of detailed experimental protocols related to the biological activities of this compound derivatives. To adequately assess their potential as pharmacological agents or to understand their toxicological profiles, standardized and reproducible methodologies are required. Future research should focus on employing a range of in vitro and in vivo assays, including but not limited to:
-
Receptor Binding Assays: To determine the affinity and selectivity of these compounds for various nuclear receptors.
-
Reporter Gene Assays: To quantify the transcriptional activation or inhibition of hormone-responsive genes.
-
Cell Proliferation Assays: To assess the estrogenic or anti-estrogenic effects on hormone-dependent cell lines.
-
In Vivo Uterotrophic Assays: To evaluate the estrogenic activity in animal models.
Data Presentation: A Call for Future Research
Due to the lack of quantitative data in the current literature, a structured table summarizing the biological activities of this compound derivatives cannot be provided at this time. The scientific community would greatly benefit from studies that generate and publish such data to facilitate comparative analysis and further research.
Signaling Pathways and Experimental Workflows: A Conceptual Framework
While no specific signaling pathways have been elucidated for the biological activities of this compound derivatives, we can hypothesize a potential mechanism of action based on the suggestion of estrogenic activity. If these compounds do indeed interact with estrogen receptors, they could modulate the classical estrogen signaling pathway.
Below is a conceptual diagram illustrating the hypothetical estrogen receptor signaling pathway that could be investigated for these compounds.
References
Unraveling the Molecular Interactions of an Endocrine-Modulating Agent: A Technical Guide to the Mechanism of Action of Octahydro-4,7-methano-1H-inden-5-ol and its Derivatives
For Immediate Release
This technical guide provides an in-depth examination of the mechanism of action of Octahydro-4,7-methano-1H-inden-5-ol and its biologically active derivatives, with a particular focus on their interaction with the endocrine system. Synthesizing available research, this document is intended for researchers, scientists, and drug development professionals engaged in the study of endocrine modulation and toxicology.
While this compound is widely utilized as a synthetic intermediate in the fragrance industry, scientific inquiry has revealed that its derivatives, notably 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol, possess the capacity to interact with and modulate estrogen receptor (ER) signaling pathways. This guide will detail the available evidence for these interactions, present quantitative data from relevant assays, and outline the experimental protocols used to elucidate these findings.
Endocrine System Interaction: Estrogenic Activity
The primary mechanism of action identified for derivatives of this compound is their ability to act as estrogen receptor agonists. This has been demonstrated through both in vitro and in vivo studies.
Estrogen Receptor Alpha (ERα) Agonism
A key derivative, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol, has been shown to exhibit agonistic activity towards Estrogen Receptor alpha (ERα). This interaction has been confirmed in reporter gene assays, where the compound was capable of inducing the expression of a reporter gene under the control of an estrogen-responsive element. This indicates that the compound can bind to ERα and trigger the downstream transcriptional events typically initiated by the natural ligand, estradiol.
In Vivo Estrogenic Effects
The estrogenic activity of 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol has been further substantiated through the immature rat uterotrophic assay. This in vivo assay is a standard method for assessing the estrogenic or anti-estrogenic potential of a chemical. In this model, the administration of the compound led to a statistically significant increase in uterine weight in immature female rats, an effect characteristic of estrogenic substances.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the estrogenic activity of 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol.
| Assay Type | Endpoint | Result | Reference |
| Reporter Gene Assay | ERα Agonism | Positive | [1] |
| Immature Rat Uterotrophic Assay | Uterine Weight | Positive | [1] |
| Reporter Gene Assay | ERα Antagonism | Positive | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the assessment of the estrogenic activity of 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol.
Reporter Gene Assay for ERα Agonism and Antagonism
This in vitro assay is designed to measure the ability of a test chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).
Experimental Workflow:
Methodology:
-
Cell Culture: HeLa cells are maintained in a suitable growth medium supplemented with fetal bovine serum.
-
Transfection: Cells are transiently transfected with two plasmids: one expressing the human ERα and another containing a luciferase reporter gene driven by an estrogen-responsive element (ERE).
-
Treatment: After transfection, cells are treated with various concentrations of 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol to assess agonist activity. For antagonist activity, cells are co-treated with a fixed concentration of ethinyl estradiol and varying concentrations of the test compound.
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor binding, transcriptional activation, and reporter protein expression.
-
Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control, and dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Immature Rat Uterotrophic Assay
This in vivo assay evaluates the ability of a chemical to elicit a proliferative response in the uterine tissue of immature female rats.
Experimental Workflow:
Methodology:
-
Animal Model: Immature female Sprague-Dawley rats are used.
-
Dosing: The animals are administered the test compound, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol, or a vehicle control daily for three consecutive days.
-
Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods to determine if there is a significant increase.
Signaling Pathway
The estrogenic action of 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol is mediated through the classical estrogen receptor signaling pathway.
Pathway Description:
-
Ligand Binding: 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol, acting as a xenoestrogen, diffuses across the cell membrane and binds to the ligand-binding domain of the estrogen receptor (ERα) located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).
-
Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the ERα, leading to the dissociation of the HSPs.
-
Dimerization and Nuclear Translocation: The activated ERα monomers then dimerize and translocate into the nucleus.
-
DNA Binding and Transcriptional Activation: In the nucleus, the ERα dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.
-
Gene Expression: This binding recruits co-activator proteins and the general transcription machinery, leading to the transcription of estrogen-responsive genes.
-
Protein Synthesis and Cellular Response: The resulting messenger RNA (mRNA) is translated into proteins that mediate the physiological effects of estrogens, such as the cellular proliferation observed in the uterotrophic assay.
Conclusion
The available scientific evidence indicates that while this compound itself is primarily an industrial chemical, its derivative, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol, is a biologically active compound with a clear mechanism of action involving the modulation of the estrogen receptor signaling pathway. This compound acts as an ERα agonist, stimulating estrogenic responses both in vitro and in vivo. This technical guide provides a foundational understanding of these interactions, which is critical for the fields of toxicology, pharmacology, and drug development. Further research is warranted to fully characterize the binding affinity, potency, and potential adverse effects of this and other related compounds.
References
The Stereochemistry and Chirality of Octahydro-4,7-methano-1H-inden-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-4,7-methano-1H-inden-5-ol, with the systematic IUPAC name tricyclo[5.2.1.02,6]decan-8-ol, is a saturated bicyclic alcohol. Its rigid tricyclic framework results in a complex stereochemical profile with multiple stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including the synthesis of its stereoisomers, methods for their separation and characterization, and a discussion of their potential applications. While primarily used in the fragrance industry, its structurally complex and chiral nature makes it an interesting scaffold for medicinal chemistry and materials science.
Introduction
This compound is a polycyclic alcohol that has garnered interest primarily for its application as a fragrance ingredient.[1] Its molecular structure, based on the tricyclo[5.2.1.02,6]decane skeleton, is characterized by a high degree of rigidity and multiple chiral centers, leading to the existence of several stereoisomers. The spatial arrangement of the hydroxyl group and the fusion of the cyclopentane rings can result in various diastereomers and enantiomers, each with potentially unique physical, chemical, and biological properties. Understanding and controlling the stereochemistry of this compound is crucial for its synthesis, purification, and application.
Stereochemical Complexity
The core structure of this compound contains four chiral centers, leading to a total of 24 = 16 possible stereoisomers. These stereoisomers exist as pairs of enantiomers. The stereochemistry is further complicated by the endo/exo isomerism arising from the bridged ring system.
The precursor, Octahydro-4,7-methano-1H-inden-5-one (tricyclo[5.2.1.02,6]decan-8-one), can exist as endo and exo diastereomers. The subsequent reduction of the ketone to the alcohol introduces another stereocenter at the carbon bearing the hydroxyl group. The approach of the reducing agent can be from the less sterically hindered face, leading to the preferential formation of one diastereomer over the other.
Synthesis of Stereoisomers
The synthesis of specific stereoisomers of this compound relies on stereoselective methods. A common route involves the reduction of the corresponding ketone, tricyclo[5.2.1.02,6]decan-8-one.
Diastereoselective Reduction of Tricyclo[5.2.1.02,6]decan-8-one
The reduction of tricyclo[5.2.1.02,6]decan-8-one with hydride reducing agents such as sodium borohydride (NaBH4) can lead to a mixture of diastereomeric alcohols. The facial selectivity of the hydride attack is influenced by the steric hindrance of the tricyclic system. Generally, the hydride will attack from the less hindered exo face, which would be expected to yield the endo-alcohol as the major product. However, the exact diastereomeric ratio is dependent on the specific reducing agent and reaction conditions. In some cases, base-catalyzed equilibration can be used to enrich the thermodynamically more stable isomer. For a related aldehyde, an initial exo:endo ratio of 1.45:1 was enriched to 5.25:1 upon equilibration.[2]
Experimental Protocol: Diastereoselective Reduction
A representative, though general, protocol for the reduction of a tricyclic ketone is as follows:
-
Dissolution: Dissolve tricyclo[5.2.1.02,6]decan-8-one in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add a molar excess of sodium borohydride (NaBH4) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy the excess NaBH4.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the organic layer with brine, dry over an anhydrous salt like sodium sulfate (Na2SO4), and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture of diastereomeric alcohols.
-
Purification: The individual diastereomers can then be separated by column chromatography or distillation.[3]
Separation and Characterization of Stereoisomers
Due to their similar physical properties, the separation of the stereoisomers of this compound can be challenging. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a powerful technique for the separation of both diastereomers and enantiomers.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC columns, such as those with polysaccharide-based stationary phases (e.g., cellulose or amylose derivatives), are commonly used for the resolution of enantiomers. The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase.
Experimental Protocol: Chiral HPLC Separation (General)
A general protocol for the chiral HPLC separation of stereoisomers is as follows. Optimization of these parameters is crucial for achieving baseline separation.
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is a critical parameter for optimization.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte has some absorbance (often in the low UV range, e.g., 210-230 nm, if no strong chromophore is present).
-
Temperature: Column temperature can be controlled to improve resolution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the stereoisomers of this compound. The rigid nature of the tricyclic system results in distinct chemical shifts and coupling constants for the protons in different stereochemical environments.
Table 1: Representative 1H and 13C NMR Data for Related Tricyclo[5.2.1.02,6]decane Alcohols
Data is for the alcohol derivatives of 8-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane and should be considered representative.[3]
| Isomer | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| exo-Alcohol | 0.8-1.05 (m, 4H), 1.09-1.32 (m, 3H), 1.51-1.67 (m, 2H), 1.72-1.90 (m, 4H), 1.94 ("s", 2H), 2.05 (br. s, 1H, OH), 3.33-3.43 (m, 2H, CH2OH) | 27.4 (t), 29.1 (t), 32.0 (t), 32.4 (t), 33.1 (t), 40.6 (d), 42.4 (d), 44.4 (d), 47.8 (d), 48.5 (d), 66.5 (t) |
| endo-Alcohol | 0.50-0.56 (m, 1H), 0.86-1.05 (m, 3H), 1.07-1.25 (m, 1H), 1.40-1.46 (m, 1H), 1.58-1.74 (m, 3H), 1.77-1.94 (m, 3H), 1.96-2.11 (m, 3H), 2.22 (br. s, 1H, OH), 3.48-3.60 (m, 2H, CH2OH) | 27.1 (t), 32.2 (t), 32.7 (t), 32.8 (t), 33.7 (t), 40.2 (d), 41.1 (d), 41.9 (d), 42.1 (d) 48.4 (d), 64.2 (t) |
Chirality and Optical Activity
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and workflows in the study of this compound stereochemistry.
Caption: Synthetic and separation workflow for diastereomers.
Caption: Workflow for enantiopure isomer analysis.
Conclusion
The stereochemistry of this compound is complex, with multiple stereoisomers arising from its rigid, chiral tricyclic structure. The synthesis of specific stereoisomers can be achieved through diastereoselective reduction of the precursor ketone, followed by chromatographic separation of the resulting diastereomers and enantiomers. Spectroscopic techniques, particularly NMR, are crucial for the structural characterization of these isomers. While its primary application is in the fragrance industry, the well-defined three-dimensional structure and chirality of this compound make it a molecule of interest for further exploration in asymmetric synthesis and as a scaffold in drug discovery. Further research is needed to determine the specific properties of each stereoisomer and to develop efficient and scalable methods for their enantioselective synthesis.
References
- 1. tricyclo[5.2.1.0,2,6]decan-8-amine | 669-51-2 | Benchchem [benchchem.com]
- 2. EP0533892B1 - 8-exo-formyl-2,6-exo-tricyclo[5.2.1.0/2,6]decane, method for preparing it and use of same - Google Patents [patents.google.com]
- 3. US5492887A - 8-exo-formyl-2,6-exo-tricyclo(5.2.1.02,6)decane, method of preparing it and use of the same - Google Patents [patents.google.com]
Potential Research Areas for Octahydro-4,7-methano-1H-inden-5-ol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octahydro-4,7-methano-1H-inden-5-ol, a tricyclic alcohol with a rigid, cage-like structure, presents a compelling yet underexplored scaffold for drug discovery. While its primary commercial application to date has been in the fragrance industry, the structural similarity of its core to adamantane—a well-established pharmacophore—suggests significant untapped potential in medicinal chemistry. This technical guide outlines promising research avenues for this compound and its derivatives, focusing on neuroprotective and antiviral applications. Drawing parallels with the known biological activities of analogous adamantane derivatives, this document provides a foundational framework for initiating research programs, including exemplary experimental protocols and key areas for chemical derivatization.
Core Compound Overview
This compound possesses a tricyclo[5.2.1.02,6]decane core, which imparts a unique three-dimensional architecture. This rigid structure is advantageous in drug design as it can lead to higher binding affinities and improved metabolic stability. The presence of a hydroxyl group at the 5-position provides a convenient handle for synthetic modification, allowing for the generation of a diverse library of derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H16O | PubChem |
| Molecular Weight | 152.23 g/mol | PubChem |
| IUPAC Name | Tricyclo[5.2.1.02,6]decan-8-ol | PubChem |
| CAS Number | 13380-89-7 | PubChem |
| Appearance | Powder | Home Sunshine Pharma[1] |
Proposed Research Area 1: Neuroprotective Agents Targeting NMDA Receptors
Rationale
The adamantane scaffold is a key feature of several approved drugs targeting the central nervous system (CNS), most notably memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The rigid, lipophilic nature of the adamantane cage is believed to contribute to its favorable pharmacokinetic properties and its ability to interact with the NMDA receptor ion channel. Given the structural analogy, the this compound core represents a novel scaffold for the design of new NMDA receptor modulators with potentially improved efficacy and safety profiles.
Proposed Derivatization Strategy
A primary focus for derivatization would be the introduction of an amino group to mimic the pharmacophore of memantine and amantadine. The synthesis could proceed via oxidation of the alcohol to the corresponding ketone, followed by reductive amination. Further modifications could include the exploration of different amine substituents to modulate potency and selectivity.
Caption: Synthetic pathway to amino-derivatives.
Exemplary Experimental Protocol: NMDA Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for the NMDA receptor.
Objective: To determine the binding affinity of novel this compound derivatives for the NMDA receptor.
Materials:
-
Rat brain cortices
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]MK-801 (radioligand)
-
Memantine (positive control)
-
Synthesized test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of 1 mg/mL.
-
Binding Assay: In a 96-well plate, add 50 µL of the membrane preparation, 50 µL of [3H]MK-801 (final concentration 1 nM), and 50 µL of either buffer (for total binding), a high concentration of a known non-competitive antagonist like MK-801 (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.
Proposed Research Area 2: Antiviral Agents Targeting Influenza Virus
Rationale
Amantadine and rimantadine are adamantane-based antiviral drugs that were historically used for the treatment of influenza A.[2] Although their clinical utility has diminished due to the emergence of resistant strains, the adamantane scaffold remains a valid starting point for the development of new antiviral agents. The mechanism of action of these drugs involves the inhibition of the M2 proton channel of the influenza A virus. The rigid, lipophilic nature of the this compound core could be exploited to design novel M2 channel inhibitors or inhibitors of other viral targets like neuraminidase.
Proposed Derivatization Strategy
Derivatization efforts could focus on the synthesis of amino and guanidino analogs, as these functionalities are common in antiviral drugs. Additionally, esterification or etherification of the hydroxyl group could be explored to modulate the pharmacokinetic properties of the compounds.
Caption: Potential derivatization pathways for antiviral screening.
Exemplary Experimental Protocol: Neuraminidase Inhibition Assay
This protocol is a representative fluorometric assay for measuring neuraminidase activity.
Objective: To evaluate the inhibitory activity of novel this compound derivatives against influenza virus neuraminidase.
Materials:
-
Influenza virus neuraminidase (recombinant or from viral lysates)
-
MES buffer (32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Oseltamivir carboxylate (positive control)
-
Synthesized test compounds
-
Stop solution (0.14 M NaOH in 83% ethanol)
-
Fluorescence microplate reader
Procedure:
-
Assay Setup: In a black 96-well plate, add 25 µL of MES buffer, 25 µL of the test compound at various concentrations, and 25 µL of neuraminidase enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Add 25 µL of MUNANA substrate (final concentration 100 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data from Analogous Compounds
While no direct quantitative biological data for this compound has been identified in the public domain, the following table presents data for analogous adamantane derivatives to provide a benchmark for potential research.
Table 2: Biological Activity of Adamantane Derivatives
| Compound | Target | Assay | Activity (IC50/EC50) | Reference |
| Memantine | NMDA Receptor | [3H]MK-801 Binding | 0.5 - 1.0 µM | Various |
| Amantadine | Influenza A M2 Channel | Plaque Reduction Assay | 0.2 - 0.6 µM | Various |
| Rimantadine | Influenza A M2 Channel | Plaque Reduction Assay | 0.1 - 0.4 µM | Various |
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, chemical scaffold for the development of novel therapeutics. The structural similarities to the well-established adamantane pharmacophore strongly suggest potential applications in the fields of neurodegenerative diseases and antiviral therapy. The synthetic accessibility of the core and the presence of a modifiable hydroxyl group make it an attractive starting point for medicinal chemistry campaigns. The experimental protocols provided in this guide offer a clear path for the initial biological evaluation of new derivatives. Future research should focus on the synthesis of a diverse library of analogs and their systematic screening in relevant biological assays to unlock the full therapeutic potential of this intriguing molecule.
References
- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 2. [Structure and antiviral activity of adamantane-containing polymer preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octahydro-4,7-methano-1H-inden-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-4,7-methano-1H-inden-5-ol, a saturated bicyclic alcohol with the chemical formula C₁₀H₁₆O, is a versatile synthetic intermediate with applications in materials science and fragrance chemistry.[1][2] Its rigid tricyclic framework, also known by the systematic IUPAC name tricyclo[5.2.1.0²˒⁶]decan-8-ol, makes it a valuable building block in organic synthesis.[2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential biological activities, with a particular emphasis on experimental details and quantitative data.
Chemical and Physical Properties
This compound is a white to off-white powder or crystalline solid at room temperature.[3] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 13380-89-7 | [1] |
| Molecular Formula | C₁₀H₁₆O | [2] |
| Molecular Weight | 152.23 g/mol | [2] |
| IUPAC Name | tricyclo[5.2.1.0²˒⁶]decan-8-ol | [2] |
| Melting Point | 120-121 °C | ChemBK |
| Boiling Point | 255 °C | ChemBK |
| Density | 1.115 g/cm³ | ChemBK |
| XLogP3 | 2.3 | [2] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR (CDCl₃, ppm) | 0.6–2.6 (17H, tricyclodecyl), 3.7 and 4.2 (1H, endo and exo) | [4] |
| ¹³C NMR | Data available | [5] |
| Mass Spectrometry (GC-MS) | Data available | [5] |
| Infrared (IR) Spectroscopy | Data available | [5] |
Note: Detailed peak assignments and spectra can be accessed through the provided sources.
Synthesis
The most common and direct route to this compound is the reduction of the corresponding ketone, octahydro-4,7-methano-1H-inden-5-one (also known as tricyclo[5.2.1.0²˒⁶]decan-8-one).[4][6]
Experimental Protocol: Reduction of Octahydro-4,7-methano-1H-inden-5-one
This protocol is based on a method described for the synthesis of tricyclodecyl alcohol.[4]
Materials:
-
Tricyclo[5.2.1.0²˒⁶]-decan-8-one
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
-
5 wt% Sodium hydroxide solution
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100-mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.01 mol of Tricyclo[5.2.1.0²˒⁶]-decan-8-one in 50 mL of ethanol.
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Add 0.05 mol of sodium borohydride (NaBH₄) to the flask.
-
Continue stirring the reaction mixture for 15 hours at room temperature.
-
After the reaction is complete, add 50 mL of water and 100 mL of diethyl ether to the flask.
-
Transfer the solution to a separatory funnel and wash thoroughly with 5 wt% sodium hydroxide solution, followed by dilute hydrochloric acid, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the oily tricyclodecyl alcohol product.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Biological Activity
The biological activity of this compound itself is not well-documented in publicly available literature. However, research into its derivatives suggests potential for biological effects.
Potential Estrogenic and Endocrine-Disrupting Effects
Some research indicates that derivatives of this compound may exhibit estrogenic effects, which could impact endocrine functions.[1] This highlights a potential area for further investigation to understand the structure-activity relationship and the specific interactions of these compounds with hormonal pathways.
Potential Antiviral Properties
Derivatives of this compound have also been noted for their potential antiviral properties.[1] The specific mechanisms and the spectrum of antiviral activity remain to be elucidated.
Due to the lack of specific quantitative data and detailed experimental protocols for the biological activities of the parent compound, tables and diagrams for these sections cannot be provided at this time. Further research is required to explore and quantify the biological profile of this compound.
Applications
The primary application of this compound is as a synthetic intermediate.[1]
-
Fragrance Industry: It serves as a precursor for the synthesis of various aldehydes and esters used in perfume compositions to impart floral, fruity, and woody notes.[1][7]
-
Materials Science: It is used as a reagent to enhance the glass transition temperature of polymers like polymethyl methacrylate (PMMA).[1]
-
Organic Synthesis: It is a starting material for the synthesis of other complex molecules, such as cyclopentanonorcamphor.[1]
Conclusion
This compound is a well-characterized compound with established synthetic routes and clear applications in the chemical industry. While its direct biological activity is not extensively studied, the reported effects of its derivatives suggest that this scaffold may be of interest for further investigation in drug discovery and development. This guide provides a foundational overview of the current knowledge, highlighting the need for more in-depth research into the biological and pharmacological properties of this intriguing molecule.
References
- 1. This compound | 13380-89-7 | Benchchem [benchchem.com]
- 2. This compound | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0533892B1 - 8-exo-formyl-2,6-exo-tricyclo[5.2.1.0/2,6]decane, method for preparing it and use of same - Google Patents [patents.google.com]
- 4. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 5. tricyclo[5.2.1.0,2,6]decan-8-amine | 669-51-2 | Benchchem [benchchem.com]
- 6. Corodane | 13380-94-4 | Benchchem [benchchem.com]
- 7. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Octahydro-4,7-methano-1H-inden-5-ol in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-4,7-methano-1H-inden-5-ol is a versatile synthetic intermediate with a nuanced role in the fragrance industry. While not a powerhouse odorant itself, its true value lies in its function as a precursor to more potent and complex fragrance molecules. Its own olfactory contribution is subtle, characterized by weak green, floral, and slightly harsh notes, making it suitable for niche applications where a delicate modifying effect is desired. This document provides a comprehensive overview of its uses, physical and chemical properties, and protocols for its evaluation in fragrance formulations.
Introduction
This compound, a tricyclic alcohol, holds a significant position in the palette of fragrance chemists. Its rigid molecular structure serves as a foundational scaffold for the synthesis of a variety of aldehydes and ketones with desirable olfactory properties.[1] While its direct application as a fragrance is limited due to its weak and somewhat harsh scent profile, it can be utilized as a subtle modifier in complex formulations.[1][2] This application note will explore both its primary role as a synthetic precursor and its secondary function as a nuanced fragrance component.
Data Presentation
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in fragrance formulations and as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | SCBT |
| Molecular Weight | 152.23 g/mol | SCBT |
| CAS Number | 13380-89-7 | SCBT |
| Appearance | White crystalline powder | Home Sunshine Pharma |
| Melting Point | 120-121 °C | Benchchem |
| Boiling Point | 255 °C | Benchchem |
| logP (o/w) | 1.80340 | PubChem |
| Solubility | Soluble in alcohol | The Good Scents Company |
Olfactory Profile of Derivatives
The true olfactory value of this compound is realized through its derivatives. The following table summarizes the scent characteristics of key derivatives synthesized from this alcohol.
| Derivative Name | Olfactory Description |
| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Floral, muguet, aldehydic, green, freesia, sweet, and slightly woody notes.[3] |
| 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde | Aldehydic note.[3] |
| Mixture of the above two aldehydes | Floral, muguet, aldehydic, green, freesia, sweet, and slightly woody notes.[3] |
| 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol | Very weak, green, floral, and fruity notes with an additional harsh character.[4] |
Experimental Protocols
Protocol for Sensory Evaluation of a Fragrance Ingredient
This protocol outlines a standard procedure for the sensory evaluation of a fragrance raw material like this compound.
Objective: To characterize the olfactory profile of the fragrance ingredient and assess its performance over time.
Materials:
-
This compound
-
Ethanol (perfumer's grade, odorless)
-
Glass vials with caps
-
Pipettes
-
Smelling strips (blotters)
-
Stopwatch
-
Panel of trained sensory analysts
Procedure:
-
Preparation of Solutions: Prepare dilutions of the fragrance ingredient in ethanol at 1%, 5%, and 10% (w/w).
-
Initial Olfactory Assessment:
-
Dip a clean smelling strip into the 10% solution, ensuring it is saturated but not dripping.
-
Allow the solvent to evaporate for approximately 10-15 seconds.
-
Present the strip to the sensory panel and ask them to describe the initial odor characteristics. Record descriptors for top notes.
-
-
Odor Evolution (Dry-Down) Analysis:
-
Evaluate the scent from the same smelling strip at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
-
At each time point, record the olfactory profile, noting the emergence of middle and base notes, and any changes in character or intensity.
-
-
Substantivity on Skin:
-
Apply a small amount of the 10% solution to a designated area on the forearm.
-
Evaluate the scent evolution on the skin at the same time intervals as the smelling strip.
-
-
Data Analysis:
-
Compile the descriptors from all panelists.
-
Create an odor profile chart that maps the scent characteristics over time.
-
Analyze the longevity and substantivity of the ingredient.
-
Mandatory Visualizations
Caption: Synthetic pathways from this compound to its fragrant derivatives.
Caption: Workflow for the sensory evaluation of a new fragrance ingredient.
Applications in Fragrance Formulation
Primary Role as a Synthetic Intermediate
The principal application of this compound in the fragrance industry is as a starting material for the synthesis of more complex and olfactively potent molecules.[1] Its rigid, bicyclic structure provides a unique framework that, upon functional group transformation, yields aldehydes and ketones with desirable floral, fruity, and woody notes.[1] These derivatives are then incorporated into a wide range of consumer products, including fine fragrances, personal care items, and household cleaners.[1] A notable study demonstrated that aldehydes derived from this alcohol significantly improved the longevity and complexity of perfume formulations.[1]
Use as a Subtle Fragrance Modifier
Due to its own weak and somewhat harsh scent profile, this compound is not typically used as a primary fragrance component. However, in certain complex formulations, it can be employed in trace amounts to impart subtle green and floral nuances. Its high boiling point and crystalline nature can also contribute to the overall stability and fixation of a fragrance, although this is not its primary function. Its use in this context is limited to niche applications where a perfumer seeks a very specific, subtle effect.[1]
Conclusion
This compound is a valuable molecule for the fragrance industry, primarily serving as a key building block for the synthesis of more impactful fragrance ingredients. Its direct use in formulations is limited but can be effective in the hands of an experienced perfumer seeking a subtle, modifying note. The provided protocols and data offer a foundational understanding for researchers and developers working with this versatile compound. Further research into novel derivatives and a more detailed characterization of its performance in various consumer product bases would be of significant value to the field.
References
- 1. This compound | 13380-89-7 | Benchchem [benchchem.com]
- 2. 1-(octahydro-4,7-methanoinden-5-yl)-propan-2-ol [thegoodscentscompany.com]
- 3. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
- 4. US9834738B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
Octahydro-4,7-methano-1H-inden-5-ol: A Versatile Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-4,7-methano-1H-inden-5-ol, a saturated tetracyclic alcohol with a rigid cage-like structure, is emerging as a valuable synthetic intermediate in various fields of chemistry. Its unique three-dimensional architecture, derived from the readily available dicyclopentadiene, provides a robust scaffold for the synthesis of complex molecules. This document outlines the applications of this compound as a synthetic intermediate, with a particular focus on its potential in drug discovery as a bioisostere of adamantane, and provides detailed experimental protocols for its key transformations.
Application in Drug Discovery: A Bioisosteric Approach
The rigid, lipophilic nature of the octahydro-4,7-methano-1H-indene core makes it an attractive bioisostere for the adamantane moiety. Adamantane derivatives have found therapeutic applications, most notably as antiviral agents (e.g., amantadine, rimantadine) and as modulators of the N-methyl-D-aspartate (NMDA) receptor (e.g., memantine).[1] The tricyclo[5.2.1.02,6]decane skeleton of this compound offers a similar spatial arrangement of substituents, allowing for the design of novel bioactive compounds with potentially improved pharmacological profiles.
Antiviral Drug Development
Amantadine and rimantadine exert their antiviral effects against the influenza A virus by blocking the M2 proton ion channel. The adamantane cage is crucial for this interaction. The octahydro-4,7-methano-1H-indene scaffold can be functionalized to mimic the key pharmacophoric features of these drugs, offering a pathway to novel M2 channel inhibitors that may overcome existing resistance. While specific derivatives of this compound have not yet been commercialized as antiviral drugs, the exploration of polycyclic scaffolds as adamantane replacements is an active area of research.[2]
NMDA Receptor Antagonists
Memantine, an adamantane derivative, is an uncompetitive antagonist of the NMDA receptor used in the treatment of Alzheimer's disease. The cage structure contributes to the drug's binding within the receptor's ion channel. The synthesis of novel benzopolycyclic amines from related cage compounds has been reported, with some derivatives displaying low micromolar NMDA receptor antagonist activity.[1] This suggests that the octahydro-4,7-methano-1H-indene skeleton can serve as a viable starting point for the development of new central nervous system (CNS) active agents.
Other Synthetic Applications
Beyond medicinal chemistry, this compound and its derivatives are utilized in materials science and fragrance chemistry.
-
Polymer Chemistry: The corresponding ketone, Tricyclo[5.2.1.02,6]decan-8-one, can be used as a monomer to enhance the glass transition temperature of polymers like polymethyl methacrylate (PMMA).
-
Fragrance Industry: Aldehyde derivatives of the octahydro-4,7-methano-1H-indene skeleton are valued in the fragrance industry for their unique and long-lasting scent profiles.[3]
-
Synthesis of Cyclopentanonorcamphor: This intermediate is a known precursor for the synthesis of cyclopentanonorcamphor, a strained polycyclic ketone of interest in mechanistic organic chemistry.[4]
Experimental Protocols
Protocol 1: Oxidation of this compound to Tricyclo[5.2.1.02,6]decan-8-one
This protocol describes the conversion of the secondary alcohol to the corresponding ketone, a key intermediate for further functionalization.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add a neutral aqueous solution of potassium permanganate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate.
-
Wash the celite pad with dichloromethane.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Tricyclo[5.2.1.02,6]decan-8-one.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | Tricyclo[5.2.1.02,6]decan-8-one |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
Protocol 2: Grignard Addition to Tricyclo[5.2.1.02,6]decan-8-one
This protocol details the synthesis of a tertiary alcohol, a precursor for creating unsaturated derivatives.[3]
Materials:
-
Tricyclo[5.2.1.02,6]decan-8-one
-
Methylmagnesium bromide (MeMgBr, 3 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, add Tricyclo[5.2.1.02,6]decan-8-one (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.1 eq) dropwise via the addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-methyl-octahydro-4,7-methano-inden-5-ol can be used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Starting Material | Tricyclo[5.2.1.02,6]decan-8-one |
| Product | 5-methyl-octahydro-4,7-methano-inden-5-ol |
| Typical Yield | ~90% (crude) |
| Purity (by ¹H NMR) | >90% |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
References
- 1. Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
- 4. This compound | 13380-89-7 | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of Cyclopentanonorcamphor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a representative synthesis of a cyclopentanonorcamphor derivative, specifically a tricyclic ketone with a cyclopentanone ring fused to the norcamphor framework. The proposed synthesis is based on a two-step sequence involving a Michael addition followed by an intramolecular aldol condensation, which are robust and well-established methods in organic synthesis for the formation of carbon-carbon bonds and cyclic systems.
The target molecule, systematically named as a derivative of tricyclo[5.2.1.02,6]decan-8-one, is of interest in medicinal chemistry and drug development due to its rigid polycyclic structure, which can be a valuable scaffold for the design of novel therapeutic agents. The protocols provided are intended to be a starting point for the synthesis and further functionalization of this class of compounds.
Synthetic Strategy Overview
The synthesis of the cyclopentanonorcamphor core involves two key transformations:
-
Michael Addition: The enolate of norcamphor, a bicyclic ketone, acts as a nucleophile and undergoes a conjugate addition to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). This reaction forms a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound, upon treatment with a base or acid, undergoes an intramolecular aldol reaction followed by dehydration to yield the final fused cyclopentenone ring system.
Experimental Protocols
Protocol 1: Synthesis of the 1,5-Dicarbonyl Intermediate via Michael Addition
This protocol details the conjugate addition of norcamphor to methyl vinyl ketone to synthesize the diketone precursor.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Norcamphor | 110.15 | 10.0 | 1.10 g |
| Lithium diisopropylamide (LDA) | 107.12 | 11.0 | 5.5 mL (2.0 M in THF/heptane/ethylbenzene) |
| Methyl vinyl ketone (MVK) | 70.09 | 12.0 | 1.0 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL |
| Saturated aq. NH4Cl solution | - | - | 20 mL |
| Diethyl ether | 74.12 | - | 100 mL |
| Anhydrous MgSO4 | 120.37 | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add norcamphor (1.10 g, 10.0 mmol) and anhydrous THF (30 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (5.5 mL, 11.0 mmol, 2.0 M in THF/heptane/ethylbenzene) dropwise to the stirred solution over 10 minutes.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
In a separate flask, prepare a solution of methyl vinyl ketone (1.0 mL, 12.0 mmol) in anhydrous THF (10 mL).
-
Add the MVK solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude 1,5-dicarbonyl intermediate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diketone.
Expected Yield: 70-80%
Protocol 2: Synthesis of Cyclopentanonorcamphor via Intramolecular Aldol Condensation
This protocol describes the cyclization of the 1,5-dicarbonyl intermediate to form the target cyclopentanonorcamphor.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1,5-Dicarbonyl Intermediate | 180.25 (approx.) | 5.0 | 0.90 g |
| Potassium hydroxide (KOH) | 56.11 | 1.0 | 56 mg |
| Ethanol (EtOH) | 46.07 | - | 25 mL |
| Water | 18.02 | - | 5 mL |
| Diethyl ether | 74.12 | - | 50 mL |
| 1 M HCl (aq) | 36.46 | - | As needed |
| Anhydrous MgSO4 | 120.37 | - | - |
Procedure:
-
Dissolve the 1,5-dicarbonyl intermediate (0.90 g, 5.0 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask.
-
Add a solution of potassium hydroxide (56 mg, 1.0 mmol) in water (5 mL).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and neutralize with 1 M HCl (aq) to pH ~7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude cyclopentanonorcamphor.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Expected Yield: 85-95%
Data Presentation
Table 1: Summary of Reagents for the Synthesis of the 1,5-Dicarbonyl Intermediate
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount Used |
| Norcamphor | 110.15 | 1.0 | 1.10 g (10.0 mmol) |
| LDA | 107.12 | 1.1 | 5.5 mL (11.0 mmol) |
| Methyl Vinyl Ketone | 70.09 | 1.2 | 1.0 mL (12.0 mmol) |
Table 2: Summary of Reagents for the Synthesis of Cyclopentanonorcamphor
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount Used |
| 1,5-Dicarbonyl Intermediate | 180.25 | 1.0 | 0.90 g (5.0 mmol) |
| Potassium Hydroxide | 56.11 | 0.2 | 56 mg (1.0 mmol) |
Visualizations
Reaction Pathway
Caption: Overall synthetic pathway for cyclopentanonorcamphor.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Enhancing the Glass Transition Temperature of Polymethyl Methacrylate (PMMA) through Copolymerization with a Tricyclic Alicyclic Methacrylate
Application Note
Introduction
Polymethyl methacrylate (PMMA) is a widely utilized amorphous thermoplastic known for its exceptional optical clarity, good mechanical properties, and weather resistance. However, its relatively low glass transition temperature (Tg) of approximately 105 °C restricts its use in applications requiring higher thermal stability.[1] A proven strategy to elevate the Tg of PMMA is to introduce bulky, rigid moieties into the polymer structure, thereby restricting the segmental motion of the polymer chains. This application note details the enhancement of PMMA's glass transition temperature through the incorporation of a bulky alicyclic monomer, using a structural analog of Octahydro-4,7-methano-1H-inden-5-ol derived methacrylate as a case study. The incorporation of such tricyclic structures is a recognized method to improve the thermal stability of methacrylate polymers.
Principle of Tg Enhancement
The glass transition temperature is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is directly related to the mobility of the polymer chain segments. By incorporating bulky side groups, such as those derived from tricyclic alcohols, into the polymer backbone, the rotational freedom of the polymer chains is sterically hindered. This increased rigidity means that more thermal energy is required to induce segmental motion, resulting in a higher glass transition temperature.
Experimental Data Summary
The following table summarizes the effect of incorporating a tricyclic methacrylate monomer, tricyclodecyl methacrylate (TCDMA), on the glass transition temperature of PMMA. The data is representative of the expected trend when copolymerizing MMA with a bulky alicyclic monomer like Octahydro-4,7-methano-1H-inden-5-yl methacrylate.
| MMA Mole Fraction (%) | TCDMA Mole Fraction (%) | Glass Transition Temperature (Tg) (°C) |
| 100 | 0 | ~105 |
| 75 | 25 | ~125 |
| 50 | 50 | ~145 |
| 25 | 75 | ~165 |
| 0 | 100 | ~180 |
Note: The data presented are representative values based on studies of similar systems and are intended to illustrate the trend of Tg enhancement. Actual values may vary depending on the specific monomer, molecular weight, and polymerization conditions.
Experimental Protocols
Synthesis of Octahydro-4,7-methano-1H-inden-5-yl Methacrylate Monomer
Objective: To synthesize the methacrylate monomer from this compound.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride dropwise from the dropping funnel to the stirred solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor (MEHQ).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Octahydro-4,7-methano-1H-inden-5-yl methacrylate monomer.
-
Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Copolymerization of Methyl Methacrylate (MMA) and Octahydro-4,7-methano-1H-inden-5-yl Methacrylate
Objective: To synthesize a series of copolymers with varying monomer feed ratios via free-radical polymerization.
Materials:
-
Methyl methacrylate (MMA), freshly distilled to remove inhibitor
-
Octahydro-4,7-methano-1H-inden-5-yl methacrylate
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
Prepare a series of reaction mixtures with varying mole ratios of MMA and the tricyclic methacrylate monomer in separate Schlenk tubes.
-
To each tube, add the desired amount of AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Add anhydrous toluene to achieve a desired monomer concentration (e.g., 2 M).
-
Subject the reaction mixtures to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tubes with nitrogen or argon.
-
Place the sealed tubes in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-70 °C for AIBN).
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).
-
Quench the polymerization by cooling the tubes in an ice bath and exposing the mixture to air.
-
Dilute the viscous polymer solution with a small amount of toluene.
-
Precipitate the copolymer by slowly adding the solution to a large volume of a non-solvent, such as methanol, under vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and re-precipitate to remove unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterize the copolymer composition using ¹H NMR spectroscopy.
Measurement of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature of the synthesized copolymers.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh 5-10 mg of the dried copolymer sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cooling Scan: Cool the sample to a temperature below the expected Tg (e.g., 0 °C) at a controlled cooling rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again to the upper temperature limit at the same heating rate as the first scan.
-
-
The glass transition is observed as a step-like change in the heat flow curve of the second heating scan.
-
Determine the Tg as the midpoint of the transition in the heat flow curve according to standard methods (e.g., ASTM D3418).
Visualizations
Caption: Experimental workflow for enhancing PMMA's Tg.
Caption: Mechanism of Tg enhancement by bulky side groups.
References
Application Notes & Protocols: Octahydro-4,7-methano-1H-inden-5-ol in the Synthesis of High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of octahydro-4,7-methano-1H-inden-5-ol, a functionalized derivative of dicyclopentadiene, in the synthesis of high-performance polymers. The inclusion of this hydroxyl-functionalized monomer allows for the tuning of polymer properties, leading to materials with enhanced thermal stability, mechanical strength, and surface characteristics. The primary method for polymerization is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating well-defined polymers from strained cyclic olefins.
Introduction
This compound, also known as dihydrodicyclopentadienol, is a valuable monomer in the development of advanced polymeric materials. While traditional polydicyclopentadiene (PDCPD) is a robust thermoset polymer known for its impact and chemical resistance, it lacks chemical functionality, limiting its applications.[1][2] The incorporation of hydroxyl groups by using this compound as a comonomer addresses this limitation, enabling the creation of functionalized polydicyclopentadiene (fPDCPD) with tailored properties.[1][2] This functionalization can improve adhesion, allow for post-polymerization modifications, and enhance compatibility with other materials, making these polymers suitable for a wide range of applications, including lightweight electric vehicles and medical equipment.[1]
Key Applications and Advantages
The incorporation of this compound into a polymer backbone, typically with dicyclopentadiene, can lead to:
-
Enhanced Thermal Properties: Increased glass transition temperature (Tg) compared to non-functionalized PDCPD.[1][3]
-
Improved Mechanical Performance: High storage modulus and tensile strength.[1]
-
Tunable Surface Energy: The hydroxyl groups can increase the polymer's surface energy, improving adhesion for paints and coatings.
-
Potential for Recyclability: The introduction of functional groups can create pathways for controlled degradation and recycling of the thermoset polymer.[1]
-
Low Dielectric Constant Materials: By reacting with other functional monomers like norbornene-functionalized polyhedral oligomeric silsesquioxanes (POSS), it is possible to create nanocomposites with low dielectric constants for applications in microelectronics.[4]
Data Presentation
The following table summarizes the typical mechanical and thermal properties of functionalized polydicyclopentadiene (fPDCPD) compared to traditional PDCPD.
| Property | Traditional PDCPD | Functionalized PDCPD (fPDCPD) |
| Glass Transition Temperature (Tg) | ~150 °C | Up to 219 °C[4] |
| Storage Modulus | ~0.8 GPa | ~1 GPa[1] |
| Tensile Strength | ~40-50 MPa | Up to 78.0 MPa[4] |
| Density | ~1.03 g/cm³ | ~1 g/cm³[1] |
Experimental Protocols
The following protocols are generalized from the literature on the synthesis of functionalized polydicyclopentadienes using Ring-Opening Metathesis Polymerization (ROMP).
Protocol 1: Synthesis of Hydroxyl-Functionalized Polydicyclopentadiene via ROMP
Objective: To synthesize a functionalized polydicyclopentadiene copolymer using dicyclopentadiene (DCPD) and this compound.
Materials:
-
Dicyclopentadiene (DCPD)
-
This compound (endo/exo mixture)
-
Grubbs' Catalyst® (e.g., 1st or 2nd generation)
-
Anhydrous toluene
-
Methanol (for quenching)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the desired molar ratio of DCPD and this compound in anhydrous toluene. A typical starting point is a 9:1 molar ratio of DCPD to the functional monomer.
-
Catalyst Preparation: In a separate Schlenk flask, dissolve the Grubbs' catalyst in a small amount of anhydrous toluene. The monomer-to-catalyst ratio will determine the polymer's molecular weight and should be in the range of 1000:1 to 5000:1 for high molecular weight polymers.
-
Polymerization:
-
Heat the monomer solution to the desired reaction temperature (typically between 40-60 °C).
-
Rapidly inject the catalyst solution into the stirred monomer solution.
-
The polymerization is typically rapid and may result in a significant increase in viscosity or solidification of the reaction mixture.
-
Allow the reaction to proceed for 1-4 hours to ensure high monomer conversion.
-
-
Quenching: Terminate the polymerization by adding a small amount of ethyl vinyl ether or an excess of methanol to the reaction mixture and stirring for 30 minutes.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of both monomers and to determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Visualizations
Synthesis of this compound
Caption: Synthesis of the functional monomer.
ROMP of Dicyclopentadiene with a Functional Comonomer
Caption: Copolymerization workflow.
Structure-Property Relationship
Caption: Impact of functional monomer on properties.
References
Application Notes and Protocols for the Characterization of Octahydro-4,7-methano-1H-inden-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of Octahydro-4,7-methano-1H-inden-5-ol, a versatile synthetic intermediate. The following protocols cover a range of modern analytical techniques essential for confirming the structure, purity, and thermal properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy
Objective: To identify the different proton environments in the molecule and their connectivity through spin-spin coupling.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Spectral Width: 12 ppm
-
Temperature: 298 K
-
Data Presentation:
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.9 - 4.1 | m | 1H | H-C5 (proton on carbon bearing OH) |
| ~2.2 - 2.5 | m | 2H | Bridgehead protons |
| ~1.0 - 2.1 | m | 12H | Remaining aliphatic protons |
| ~1.5 | br s | 1H | OH |
Note: Due to the complex nature of the fused ring system, many proton signals overlap, resulting in complex multiplets. The broad singlet of the hydroxyl proton can be confirmed by a D₂O exchange experiment, where the peak will disappear.
¹³C NMR Spectroscopy
Objective: To determine the number of unique carbon environments and their chemical nature.
Experimental Protocol:
-
Instrument: 100 MHz NMR Spectrometer
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio
-
Spectral Width: 200 ppm
-
Temperature: 298 K
-
Data Presentation:
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~70-75 | C5 (carbon bearing OH) |
| ~40-50 | Bridgehead carbons |
| ~25-40 | Remaining aliphatic carbons |
Note: Specific peak assignments may require advanced 2D NMR techniques such as HSQC and HMBC.
Experimental Workflow for NMR Analysis:
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and characteristic fragmentation pattern of this compound.
Experimental Protocol:
-
Instrument: GC-MS system with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation:
Table 3: Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 134 | [M-H₂O]⁺ |
| 108 | Loss of C₂H₄ from [M-H₂O]⁺ |
| 93 | Further fragmentation |
Note: The fragmentation pattern is often compared against spectral libraries (e.g., NIST, Wiley) for confirmation of the compound's identity.
Experimental Workflow for GC-MS Analysis:
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector.
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore, detection at low UV wavelengths is necessary).
-
Injection Volume: 10 µL.
-
Data Presentation:
The primary result is a chromatogram showing a single major peak for the pure compound. The retention time and peak area can be used for quantitative analysis and purity assessment.
Table 4: HPLC Purity Analysis
| Parameter | Value |
| Retention Time | Dependent on specific conditions |
| Purity (by area %) | >98% (example) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: FTIR spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a film on a KBr plate, and allow the solvent to evaporate.[1]
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation:
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1050-1150 | C-O stretch | Secondary Alcohol |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and phase transitions of the compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound.
Experimental Protocol:
-
Instrument: Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum pan.
-
TGA Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat from room temperature to 600 °C at a rate of 10 °C/min.
-
Data Presentation: A TGA curve will show the percentage of weight loss as a function of temperature. For a pure, stable compound, a single, sharp decomposition step is expected.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting point and glass transition temperature.
Experimental Protocol:
-
Instrument: Differential Scanning Calorimeter.
-
Sample Preparation: Seal 2-5 mg of the sample in an aluminum pan.
-
DSC Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat from room temperature to 200 °C at a rate of 10 °C/min.
-
Data Presentation: A DSC thermogram will show heat flow as a function of temperature. Endothermic events like melting will appear as peaks.
Logical Relationship of Analytical Techniques:
References
Application Note: HPLC Analysis for Purity Determination of Octahydro-4,7-methano-1H-inden-5-ol
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Octahydro-4,7-methano-1H-inden-5-ol. This compound is a significant synthetic intermediate in various chemical industries.[1] The described method is adept at separating the main compound from potential process-related impurities and degradation products. The protocol employs a standard C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This method is crucial for quality control in research and manufacturing environments.
Introduction
This compound (CAS No: 13380-89-7), a bicyclic alcohol, serves as a key building block in the synthesis of more complex molecules.[1] Given its role as a precursor, its purity is paramount to ensure the desired yield and quality of the final products. High-Performance Liquid Chromatography (HPLC) is an effective analytical technique for this purpose, offering high resolution and sensitivity for separating the main component from its impurities.
This note provides a comprehensive protocol for a gradient RP-HPLC method suitable for quantifying the purity of this compound and identifying potential impurities, such as stereoisomers or the corresponding ketone oxidation product, Octahydro-4,7-methano-1H-inden-5-one.[2]
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Vials: 2 mL amber glass HPLC vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE filters for sample preparation.
Reagents and Materials
-
This compound: Reference Standard (>99.5% purity).
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Deionized (DI) water, filtered and purified to >18 MΩ·cm.
-
Methanol: HPLC grade (for sample dissolution).
Chromatographic Conditions
The separation is achieved using a gradient elution on a C18 stationary phase. The detailed conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 50.0 | 50.0 |
| 15.0 | 5.0 | 95.0 |
| 17.0 | 5.0 | 95.0 |
| 17.1 | 50.0 | 50.0 |
| 20.0 | 50.0 | 50.0 |
Sample and Standard Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter into an HPLC vial.
Workflow Diagram
The overall experimental process from sample preparation to final data analysis is illustrated in the following workflow diagram.
Caption: Experimental workflow for HPLC purity analysis.
Results and Data Presentation
The method effectively separates the main analyte from its potential impurities. The retention time for this compound under these conditions is approximately 8.5 minutes. The purity of the sample is calculated using the area percent method, assuming all components have a similar response factor at 205 nm.
Table 2: Representative Quantitative Data for a Sample Batch
| Peak ID | Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |
|---|---|---|---|---|
| 1 | Unknown Impurity 1 | 4.2 | 1560 | 0.08 |
| 2 | Analyte | 8.5 | 1985420 | 99.82 |
| 3 | Octahydro-inden-5-one | 9.1 | 1210 | 0.06 |
| 4 | Unknown Impurity 2 | 11.5 | 790 | 0.04 |
| Total | | | 1988980 | 100.00 |
Conclusion
The developed RP-HPLC method is demonstrated to be specific, robust, and suitable for the routine quality control and purity determination of this compound. The gradient elution allows for excellent separation of the main peak from both early and late-eluting impurities. This application note provides a solid foundation for researchers and drug development professionals to implement this method for ensuring the quality of their materials.
References
Application Notes and Protocols for the GC-MS Identification of Octahydro-4,7-methano-1H-inden-5-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the identification and differentiation of Octahydro-4,7-methano-1H-inden-5-ol isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on providing robust methodologies for the separation of stereoisomers, particularly the endo and exo forms, through derivatization followed by GC-MS analysis.
Introduction
This compound, also known as tricyclo[5.2.1.02,6]decan-8-ol, is a bicyclic alcohol with multiple stereoisomers. The differentiation of these isomers is crucial in various fields, including drug development and fragrance analysis, as different isomers can exhibit distinct biological activities and sensory properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of alcohol isomers can be challenging due to their similar chromatographic behavior and mass spectral fragmentation patterns.
To overcome these challenges, chemical derivatization is employed to enhance the volatility and improve the chromatographic separation of the isomers. This application note details two primary derivatization methods: silylation and chiral acylation, followed by GC-MS analysis for the identification and differentiation of this compound isomers.
Experimental Protocols
Method 1: Silylation for General Isomer Separation
This method is suitable for improving the volatility and chromatographic peak shape of the isomers. Differentiation is primarily based on subtle differences in retention times and mass spectral fragmentation patterns.
2.1.1. Materials
-
This compound isomer standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Vials (2 mL) with screw caps and septa
2.1.2. Derivatization Protocol
-
Accurately weigh approximately 1 mg of the alcohol isomer sample into a 2 mL vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. Dilute with ethyl acetate if necessary.
2.1.3. GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
Method 2: Chiral Derivatization for Stereoisomer Separation
This method involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.
2.2.1. Materials
-
This compound isomer standard or sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC)
-
Anhydrous pyridine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Vials (2 mL) with screw caps and septa
2.2.2. Derivatization Protocol
-
Dissolve approximately 1 mg of the alcohol isomer in 0.5 mL of anhydrous dichloromethane in a 2 mL vial.
-
Add 50 µL of anhydrous pyridine.
-
Add a 1.2 molar excess of MTPAC.
-
Cap the vial and let the reaction proceed at room temperature for 1 hour.
-
Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
Vortex the mixture and separate the organic layer.
-
Wash the organic layer with 1 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic layer to a clean vial for GC-MS analysis.
2.2.3. GC-MS Parameters
The same GC-MS parameters as in section 2.1.3 can be used as a starting point. The separation of the resulting diastereomers will be observed as distinct peaks on the chromatogram.
Data Presentation and Interpretation
The primary means of identifying and differentiating the isomers will be through their gas chromatographic retention times and their mass spectra.
Chromatographic Separation
Derivatization enhances the subtle structural differences between the isomers, leading to better separation on the GC column. The endo and exo isomers, as diastereomeric derivatives, are expected to have different retention times.
Table 1: Expected Retention Time Data for Derivatized Isomers
| Derivative | Isomer | Expected Retention Time (min) |
| Trimethylsilyl (TMS) | endo | tR1 |
| exo | tR2 (tR1 ≠ tR2) | |
| MTPAC Ester | endo | tR3 |
| exo | tR4 (tR3 ≠ tR4) |
Note: The exact retention times will depend on the specific instrument and conditions. It is crucial to run authentic standards for each isomer to confirm their elution order.
Mass Spectral Fragmentation
While the mass spectra of the underivatized isomers are very similar, their derivatives can exhibit characteristic fragmentation patterns that aid in their identification.
3.2.1. Trimethylsilyl (TMS) Derivatives
The fragmentation of TMS derivatives of cyclic alcohols is often influenced by the stereochemistry of the hydroxyl group. Key fragment ions to monitor include:
-
Molecular Ion (M+•): The molecular ion of the TMS derivative (m/z 224 for C13H24OSi) may be weak or absent.
-
[M-15]+: Loss of a methyl group from the TMS moiety (m/z 209).
-
[M-90]+•: Loss of trimethylsilanol (TMSOH), which can be influenced by the stereochemistry.
-
Other diagnostic ions: Specific retro-Diels-Alder fragmentations or other rearrangements may produce ions whose relative abundances differ between the endo and exo isomers.
Table 2: Key Diagnostic Ions for TMS-Derivatized Isomers
| m/z | Ion Identity | Expected Relative Abundance Difference (endo vs. exo) |
| 224 | [M]+• | May differ in intensity |
| 209 | [M-CH3]+ | May differ in intensity |
| 134 | Retro-Diels-Alder Fragment | Potentially different relative abundances |
| 97 | Bicyclic fragment | Potentially different relative abundances |
Note: These are expected fragmentation pathways. The actual mass spectra should be carefully examined for consistent differences between the isomers.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of isomers.
Logic for Isomer Identification
Caption: Decision logic for isomer identification.
Conclusion
The GC-MS methods detailed in this application note, particularly those involving derivatization, provide a reliable framework for the identification and differentiation of this compound isomers. The choice between silylation and chiral derivatization will depend on the specific analytical goals. For robust stereoisomer identification, chiral derivatization followed by GC-MS analysis is recommended. Careful comparison of retention times and mass spectral data with authentic standards is essential for unambiguous isomer assignment.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Octahydro-4,7-methano-1H-inden-5-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Octahydro-4,7-methano-1H-inden-5-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient synthetic pathway starts with the hydration of dicyclopentadiene to form an unsaturated alcohol intermediate. This intermediate is then oxidized to the corresponding ketone, Octahydro-4,7-methano-1H-inden-5-one (also known as tricyclo[5.2.1.0(2,6)]decan-8-one). The final step involves the reduction of this ketone to the target alcohol, this compound.
Q2: What are the critical parameters influencing the yield of the final reduction step?
A2: The yield of the final reduction is highly dependent on the choice of reducing agent or catalyst, solvent, temperature, and reaction time. For catalytic hydrogenation, catalyst loading and hydrogen pressure are also crucial factors.[1]
Q3: Can this compound be synthesized by direct hydrogenation of an unsaturated precursor?
A3: Yes, catalytic hydrogenation of unsaturated precursors like inden-5-ol can produce this compound. Optimal conditions for this method typically involve using a palladium on carbon (Pd/C) catalyst with high-pressure hydrogen (3–5 bar) in an alcohol-based solvent at elevated temperatures (60–80°C).[1]
Q4: What are the primary applications of this compound?
A4: This compound is a valuable synthetic intermediate. It is utilized as a reagent in the synthesis of other complex molecules like cyclopentanonorcamphor and can be used to modify the properties of polymers, for instance, by enhancing the glass transition temperature of polymethyl methacrylate (PMMA).[1]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction and identifying the product and any impurities.[2] Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the structure of the final product.[2] For quality control in manufacturing, high-performance liquid chromatography (HPLC) can be employed for separation and identification.[1]
Troubleshooting Guide
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent (e.g., NaBH₄) | - Use a fresh batch of sodium borohydride, as it can degrade with improper storage. - Ensure the solvent is anhydrous if specified by the protocol. |
| Catalyst Poisoning (Catalytic Hydrogenation) | - Ensure the substrate and solvent are free from impurities, such as sulfur or nitrogen compounds, which can poison the catalyst. - Consider pre-treating the reaction mixture with activated carbon to remove potential poisons. |
| Insufficient Hydrogen Pressure (Catalytic Hydrogenation) | - Check for leaks in the hydrogenation apparatus. - Ensure the hydrogen source is providing adequate and consistent pressure. |
| Sub-optimal Reaction Temperature | - For NaBH₄ reductions, which are often performed at low temperatures, ensure the cooling bath is maintained at the correct temperature. - For catalytic hydrogenation, verify the heating apparatus is calibrated and maintaining the target temperature. |
| Incomplete Reaction | - Extend the reaction time and monitor the progress using TLC or GC-MS. - If using catalytic hydrogenation, consider increasing the catalyst loading. |
Formation of Side Products
| Side Product | Identification | Mitigation Strategies |
| Unreacted Ketone | GC-MS analysis will show a peak corresponding to the molecular weight of Octahydro-4,7-methano-1H-inden-5-one (150.22 g/mol ).[3] | - Increase the molar equivalent of the reducing agent. - Extend the reaction time. - For catalytic hydrogenation, increase catalyst loading or hydrogen pressure. |
| Over-reduction Products (e.g., Hydrocarbon) | GC-MS analysis may show peaks corresponding to the fully deoxygenated hydrocarbon, octahydro-4,7-methano-1H-indene (molecular weight 136.23 g/mol ).[4] | - Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). - Optimize reaction time and temperature to avoid harsh conditions. |
| Epimers (Stereoisomers) | Chiral GC or HPLC, or detailed NMR analysis, may be required to differentiate between stereoisomers. | - The stereoselectivity of the reduction can be influenced by the reducing agent and reaction conditions. Bulky reducing agents may favor the formation of a specific isomer. |
Experimental Protocols
Protocol 1: Synthesis of Octahydro-4,7-methano-1H-inden-5-one (Precursor)
This protocol outlines the synthesis of the ketone precursor from dicyclopentadiene.
-
Hydration of Dicyclopentadiene: In a suitable reactor, add dicyclopentadiene to an aqueous solution of a strong acid (e.g., sulfuric acid) at a controlled temperature (typically 0-10 °C) to yield dicyclopentenyl alcohol.
-
Oxidation: The resulting dicyclopentenyl alcohol is then oxidized to the corresponding ketone, tricyclo[5.2.1.0(2,6)]decan-8-one. Common oxidizing agents for this step include chromic acid or Swern oxidation.
-
Purification: The crude ketone is purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reduction of Octahydro-4,7-methano-1H-inden-5-one to this compound
Method A: Sodium Borohydride Reduction
-
Dissolution: Dissolve Octahydro-4,7-methano-1H-inden-5-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Method B: Catalytic Hydrogenation
-
Setup: In a high-pressure reactor (autoclave), dissolve Octahydro-4,7-methano-1H-inden-5-one in a solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 3-5 bar. Heat the mixture to 60-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The typical reaction time is 6-12 hours.
-
Workup: After cooling and venting the reactor, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude alcohol can be purified by vacuum distillation.
Data Presentation
Table 1: Comparison of Reduction Methods for Octahydro-4,7-methano-1H-inden-5-one
| Parameter | Method A: NaBH₄ Reduction | Method B: Catalytic Hydrogenation |
| Reducing Agent/Catalyst | Sodium Borohydride (NaBH₄) | Palladium on Carbon (Pd/C) |
| Typical Solvent | Methanol, Ethanol | Ethanol, Methanol |
| Temperature | 0 °C to Room Temperature | 60 - 80 °C |
| Pressure | Atmospheric | 3 - 5 bar H₂ |
| Typical Reaction Time | 3 - 6 hours | 6 - 12 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Key Advantages | Milder conditions, no special pressure equipment needed. | High yield, catalyst can be recovered and reused. |
| Key Disadvantages | Requires careful quenching of excess reagent. | Requires high-pressure equipment, potential for catalyst poisoning. |
Visualizations
Caption: General synthesis workflow for this compound.
References
Technical Support Center: Purification of Crude Octahydro-4,7-methano-1H-inden-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Octahydro-4,7-methano-1H-inden-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized by the reduction of the corresponding ketone (Octahydro-4,7-methano-1H-inden-5-one), may contain several impurities. The most common are:
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Unreacted Starting Material: Residual Octahydro-4,7-methano-1H-inden-5-one.
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Diastereomers: A mixture of endo and exo isomers of the alcohol is frequently formed. The ratio of these isomers depends on the reducing agent and reaction conditions.
-
Solvent Residues: Traces of solvents used in the synthesis and workup, such as tetrahydrofuran (THF) or toluene.[1]
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Side-Products from Synthesis: Depending on the synthetic route, other byproducts may be present. For instance, if a Grignard reaction is used to produce a substituted version, dehydration products could be formed.[1]
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for crude this compound are:
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Vacuum Distillation: Effective for removing non-volatile impurities and for large-scale purification.
-
Column Chromatography: The most common and effective method for separating the endo and exo diastereomers and removing other closely-related impurities.
-
Recrystallization: Can be used if the crude product is a solid and a suitable solvent is identified. This method is particularly good for achieving high purity.
Q3: How can I separate the endo and exo diastereomers?
A3: Separation of the endo and exo diastereomers is best achieved using column chromatography.[2] The two isomers have different polarities due to the different spatial arrangements of the hydroxyl group, which allows for their separation on a polar stationary phase like silica gel.
Troubleshooting Guides
Vacuum Distillation
Problem: Low yield of purified product.
| Possible Cause | Troubleshooting Step |
| Product decomposition at high temperature. | Lower the distillation temperature by applying a higher vacuum. Use a vacuum nomograph to estimate the boiling point at different pressures. |
| Inefficient condensation. | Ensure the condenser has a continuous and adequate flow of cold water. For very volatile components, consider using a colder coolant. |
| Leaks in the vacuum system. | Check all joints and seals for leaks. Use high-vacuum grease on all ground glass joints. |
Problem: Product solidifies in the condenser.
| Possible Cause | Troubleshooting Step |
| High melting point of the compound. | Gently heat the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask. Insulate the distillation head and condenser to maintain a temperature just above the melting point. |
Column Chromatography
Problem: Poor separation of endo and exo isomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A common starting point for bicyclic alcohols is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, diethyl ether).[3][4] Adjust the ratio to achieve a good separation of spots on the TLC plate (ideally with Rf values between 0.2 and 0.4). |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Column packing issues (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Wet loading" (slurry packing) is often preferred over "dry loading" to prevent these issues.[5] |
Problem: Tailing of spots on TLC and poor peak shape during column chromatography.
| Possible Cause | Troubleshooting Step |
| Interaction of the alcohol with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the separation of endo and exo isomers of this compound.
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it with various ratios of a non-polar/polar solvent system (e.g., Hexane:Ethyl Acetate).
-
The optimal solvent system should provide a clear separation between the two diastereomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into a glass column with a stopcock, ensuring a level and compact bed is formed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure desired isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary
The following table provides representative data for the purification of bicyclic alcohols using column chromatography. Note that the optimal conditions and results will vary depending on the specific isomer ratio and impurity profile of the crude mixture.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (70-230 mesh) | [6] |
| Eluent System | Heptane/Ethyl Acetate (e.g., 10:1) | [6] |
| Typical Recovery | >95% | [7] |
| Achievable Purity | >98% (for each isomer) | [6] |
Visualizations
Caption: Workflow for the purification of diastereomers by column chromatography.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. US2354895A - Purification of dicyclopentadiene - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: (Octahydro-4,7-methano-1H-indenyl)methyl acrylate Industrial Scale Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Disclaimer: The following guidance is based on general principles of acrylate synthesis and purification. Specific operational parameters for (Octahydro-4,7-methano-1H-indenyl)methyl acrylate may vary depending on the specific process and equipment.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the industrial synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate?
A1: The primary industrial route for producing (Octahydro-4,7-methano-1H-indenyl)methyl acrylate is through the esterification of (Octahydro-4,7-methano-1H-indenyl)methanol with acrylic acid or its derivatives. This reaction is typically catalyzed by a strong acid.
Q2: What are the key reaction parameters to control during the esterification process?
A2: Critical parameters to monitor and control include reaction temperature, catalyst concentration, and the molar ratio of reactants. The reaction rate generally increases with temperature and catalyst loading. The bulky nature of the (Octahydro-4,7-methano-1H-indenyl)methanol may necessitate optimized conditions to achieve high conversion. The equilibrium of this reversible reaction is often shifted towards the product by removing water as it is formed, for example, through azeotropic distillation.
Q3: What are common polymerization inhibitors used during the synthesis and purification of this monomer?
A3: To prevent premature radical polymerization, especially at elevated temperatures during distillation, polymerization inhibitors are crucial. Common choices for acrylates include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and phenothiazine (PTZ). The effectiveness of many inhibitors is dependent on the presence of dissolved oxygen.
Q4: What are the typical physical properties of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate?
A4: (Octahydro-4,7-methano-1H-indenyl)methyl acrylate is a monofunctional acrylate ester with a bicyclic backbone, which imparts rigidity and hydrophobicity.[1] It is typically a colorless to light yellow liquid.[2] Due to its structure, it is expected to have a higher viscosity compared to linear acrylates.
Troubleshooting Guides
Problem 1: Low Reaction Yield
Symptoms:
-
Incomplete conversion of (Octahydro-4,7-methano-1H-indenyl)methanol.
-
Lower than expected isolated product weight.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | The acid catalyst can be neutralized by impurities or degrade over time. Consider increasing the catalyst loading or using a fresh batch. For solid acid catalysts, regeneration or replacement may be necessary. |
| Equilibrium Limitation | Esterification is a reversible reaction.[3] Ensure efficient removal of water from the reaction mixture. This can be achieved by using a Dean-Stark trap or by operating under vacuum. Driving the equilibrium towards the product side is crucial for high yields. |
| Insufficient Temperature | The reaction rate may be too slow at lower temperatures. Gradually increase the reaction temperature while carefully monitoring for side reactions or polymerization. |
| Steric Hindrance | The bulky tricyclic structure of the alcohol may slow down the reaction rate. A longer reaction time or a more active catalyst might be required to achieve complete conversion. |
Problem 2: Product Discoloration (Yellowing)
Symptoms:
-
The final product has a yellow tint instead of being colorless.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Thermal Degradation | High temperatures during reaction or purification can lead to the formation of colored impurities. Optimize the process to use the lowest possible temperature that still provides an acceptable reaction rate. Consider using a higher vacuum during distillation to lower the boiling point. |
| Oxidation | The presence of oxygen at high temperatures can cause oxidation of the monomer or impurities, leading to color formation. Ensure the reaction and purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Contaminated Raw Materials | Impurities in the starting materials, (Octahydro-4,7-methano-1H-indenyl)methanol or acrylic acid, can lead to colored byproducts. Ensure the purity of the raw materials through appropriate analytical testing before use. |
| Inhibitor-Related Color Bodies | Some polymerization inhibitors or their degradation products can be colored. Evaluate different types and concentrations of inhibitors. While effective, phenothiazine can sometimes impart color.[4] Consider inhibitors that are less prone to forming colored species under process conditions. |
Problem 3: Premature Polymerization
Symptoms:
-
Increased viscosity of the reaction mixture or distillate.
-
Formation of solid polymer in the reactor, distillation column, or storage tanks.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inhibitor Depletion | Polymerization inhibitors are consumed over time.[4][5] Ensure a sufficient concentration of the inhibitor is present throughout the process, especially during heating and distillation. It may be necessary to add the inhibitor continuously or in stages. The effectiveness of many common inhibitors depends on the presence of dissolved oxygen.[4] |
| "Hot Spots" in the Reactor | Localized areas of high temperature can initiate polymerization. Ensure efficient mixing and uniform heat distribution within the reactor. |
| Contamination with Pro-oxidants | Certain metal ions (e.g., from corrosion) can act as polymerization initiators. Ensure the reactor and all process equipment are made of a suitable, non-reactive material. |
| Insufficient Oxygen (for some inhibitors) | Some inhibitors, like MEHQ, require a small amount of oxygen to be effective radical scavengers. If operating under a strictly inert atmosphere, consider using an inhibitor that does not rely on oxygen for its activity. |
Experimental Protocols
General Protocol for Esterification of (Octahydro-4,7-methano-1H-indenyl)methanol
This protocol outlines a general procedure for the synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate. Note: This is a generalized procedure and should be optimized for specific equipment and scale.
-
Reactor Setup:
-
Charge a suitable reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap with (Octahydro-4,7-methano-1H-indenyl)methanol and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
-
Addition of Reactants and Catalyst:
-
Add acrylic acid (typically in a slight excess) to the reactor.
-
Add a polymerization inhibitor (e.g., MEHQ).
-
Slowly add the acid catalyst (e.g., p-toluenesulfonic acid).
-
-
Reaction:
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by analyzing samples for the disappearance of the starting alcohol (e.g., by Gas Chromatography).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture.
-
Neutralize the acid catalyst with a base wash (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and then brine to remove any remaining impurities.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation, ensuring a polymerization inhibitor is present in the distillation pot.
-
Visualizations
Caption: General workflow for the synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
- 1. (Octahydro-4,7-methano-1H-indenyl)methyl acrylate | 93962-84-6 | Benchchem [benchchem.com]
- 2. Buy (Octahydro-4,7-methano-1H-indenyl)methyl acrylate | 93962-84-6 [smolecule.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
stability and storage conditions for Octahydro-4,7-methano-1H-inden-5-ol
This technical support center provides essential information on the stability and storage of Octahydro-4,7-methano-1H-inden-5-ol for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bicyclic alcohol. Due to its rigid, three-dimensional structure, it is primarily used as a synthetic intermediate in the fragrance industry and for the synthesis of other complex molecules.
Q2: What are the general storage recommendations for this compound?
A2: To ensure stability, it is recommended to store this compound in a cool, dry place, away from direct sunlight and oxidizing agents. For long-term storage, refrigeration is advised.
Q3: What are the potential degradation pathways for this compound?
A3: The primary anticipated degradation pathway for this secondary alcohol is oxidation, which would convert the hydroxyl group to a ketone, forming Octahydro-4,7-methano-1H-inden-5-one. Dehydration to form an alkene is also a possibility under acidic conditions and/or high temperatures.
Q4: Is this compound sensitive to light?
Q5: How can I assess the purity of my this compound sample?
A5: The purity of the compound can be assessed using standard analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, as well as High-Performance Liquid Chromatography (HPLC) with a UV detector (at low wavelengths) or a Refractive Index (RI) detector.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in GC or HPLC analysis. | Degradation of the sample. | Review storage conditions. The primary degradation product is likely the corresponding ketone. Check for the presence of oxidizing agents. |
| Change in physical appearance (e.g., discoloration, viscosity). | Oxidation or polymerization. | Discard the sample and obtain a fresh lot. Ensure the container is sealed tightly with an inert gas headspace (e.g., nitrogen or argon). |
| Inconsistent experimental results. | Sample instability under experimental conditions. | Evaluate the compatibility of the compound with other reagents and solvents in your experiment. Consider performing control experiments to assess the stability of the compound under your specific reaction conditions. |
| Loss of potency or reactivity. | Degradation of the alcohol functional group. | Confirm the presence of the hydroxyl group using techniques like FTIR spectroscopy (look for the characteristic O-H stretch). If degradation is suspected, purify the material before use. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 13380-89-7 |
| Appearance | White to off-white solid |
| Melting Point | ~75-85 °C (may vary by isomer) |
| Boiling Point | ~245 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like ethanol, methanol, acetone. Low solubility in water. |
Table 2: Summary of Postulated Stability and Degradation
| Condition | Effect on Stability | Potential Degradation Product(s) | Prevention/Mitigation |
| Elevated Temperature | May lead to dehydration or slow oxidation. | Alkene derivatives, Ketone | Store in a cool place. Avoid unnecessary heating. |
| Light (UV/Visible) | Potential for photodegradation, though not extensively documented. | Unspecified byproducts | Store in amber glass vials or in the dark. |
| Oxidizing Agents | Readily oxidized to the corresponding ketone. | Octahydro-4,7-methano-1H-inden-5-one | Store away from oxidizing agents. Use an inert atmosphere. |
| Strong Acids | Can catalyze dehydration to form an alkene. | Alkene derivatives | Avoid contact with strong acids unless part of a planned reaction. |
| Strong Bases | Generally stable. | N/A | Standard handling procedures apply. |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting its primary ketone degradant.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1 mg/mL solution in ethanol, splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Scan range: 40-300 m/z.
-
-
Data Analysis: Integrate the peak areas for the parent alcohol and any potential degradation products. The ketone will have a higher molecular weight (if oxidized) or lower (if dehydrated).
Protocol 2: Forced Degradation Study (Oxidative Stress)
This protocol describes a procedure to intentionally degrade the compound to identify potential degradation products.
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Stress Condition: To 1 mL of the sample solution, add 100 µL of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
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Analysis: Analyze the stressed sample using the GC-MS method described in Protocol 1.
-
Evaluation: Compare the chromatogram of the stressed sample to that of an unstressed control to identify new peaks corresponding to degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Postulated degradation pathways.
Technical Support Center: Grignard Addition in Octahydro-4,7-methano-inden-5-one Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Grignard addition to octahydro-4,7-methano-inden-5-one.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My Grignard reaction is showing a very low yield or no product at all. What are the potential causes and how can I fix this?
A1: Low or no yield in a Grignard reaction is a common issue that can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Poor Quality of Reagents and Solvents: Grignard reagents are highly sensitive to moisture and air (oxygen). Any contamination can significantly reduce the activity of the reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for THF or ether). The magnesium turnings should be fresh and activated.
-
-
Inactive Magnesium: The surface of magnesium turnings can have a layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting.
-
Solution: Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium vigorously under an inert atmosphere.
-
-
Impure Starting Materials: The octahydro-4,7-methano-inden-5-one starting material or the alkyl halide may contain impurities that can quench the Grignard reagent.
-
Solution: Purify the starting materials before the reaction. The ketone can be purified by distillation or chromatography, and the alkyl halide should be freshly distilled.
-
-
Incorrect Reaction Temperature: The formation of the Grignard reagent and its subsequent reaction with the ketone are temperature-sensitive.
-
Solution: The initial formation of the Grignard reagent may require gentle heating to initiate. However, the addition of the ketone should be done at a controlled temperature, typically cooled in an ice bath (0 °C) to prevent side reactions. A patent describing a similar reaction maintained a temperature of 15-20 °C during the addition of the ketone.[1]
-
Q2: I am observing the formation of significant side products. What are these and how can I minimize them?
A2: The sterically hindered nature of octahydro-4,7-methano-inden-5-one can lead to side reactions.
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone upon workup.[2]
-
Solution: Use a less sterically hindered Grignard reagent if possible. Adding the ketone slowly to the Grignard solution at a low temperature can also favor the nucleophilic addition over enolization. The use of cerium(III) chloride (Luche reduction conditions) can sometimes suppress enolization by increasing the nucleophilicity of the organometallic reagent.
-
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to the corresponding secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[2]
-
Solution: Choose a Grignard reagent without β-hydrogens if the desired product allows for it (e.g., methylmagnesium bromide or phenylmagnesium bromide). If a reagent with β-hydrogens is necessary, using lower reaction temperatures can help to minimize this side reaction.
-
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide.
-
Solution: Ensure a slight excess of magnesium is used and that the alkyl halide is added slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Q3: The reaction seems to have stalled after initial signs of proceeding. What could be the reason?
A3: A stalled reaction can be due to the deactivation of the magnesium surface or the Grignard reagent.
-
Coating of Magnesium Surface: The magnesium turnings can become coated with the product or byproducts, preventing further reaction.
-
Solution: Vigorous stirring is crucial to keep the magnesium surface clean. In some cases, adding fresh, activated magnesium turnings may restart the reaction.
-
-
Precipitation of the Grignard Reagent: In some solvents, the Grignard reagent may not be fully soluble and can precipitate, reducing its availability for the reaction.
-
Solution: While diethyl ether and tetrahydrofuran (THF) are common solvents, THF is generally better at solvating and stabilizing Grignard reagents.[3] Ensure you are using a sufficient volume of anhydrous solvent.
-
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Grignard reagent (moisture, oxygen) | Use anhydrous solvents and flame-dried glassware. |
| Inactive magnesium surface | Activate magnesium with iodine or 1,2-dibromoethane. | |
| Impure starting materials | Purify ketone and alkyl halide prior to reaction. | |
| Incorrect reaction temperature | Control temperature during Grignard formation and ketone addition. | |
| Side Product Formation | Enolization of the ketone | Add ketone slowly at low temperature; consider using CeCl3. |
| Reduction of the ketone | Use a Grignard reagent without β-hydrogens if possible. | |
| Wurtz coupling | Add alkyl halide slowly to an excess of magnesium. | |
| Reaction Stalls | Magnesium surface deactivation | Ensure vigorous stirring; add fresh activated magnesium. |
| Grignard reagent precipitation | Use a suitable solvent like THF and ensure sufficient volume. |
Detailed Experimental Protocol: Grignard Addition to Octahydro-4,7-methano-inden-5-one
This protocol is a generalized procedure based on common laboratory practices for Grignard reactions and information from related syntheses.[1]
Materials:
-
Octahydro-4,7-methano-inden-5-one
-
Magnesium turnings
-
Alkyl or Aryl Halide (e.g., methyl iodide, phenyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is visible and subsequently dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings. Dissolve the alkyl/aryl halide in anhydrous solvent in the dropping funnel. Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle heating may be applied. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Addition of the Ketone: Dissolve the octahydro-4,7-methano-inden-5-one in anhydrous solvent in the dropping funnel. Cool the Grignard reagent solution in an ice bath (0 °C). Add the ketone solution dropwise to the stirred Grignard reagent. A patent for a similar reaction suggests maintaining the temperature between 15-20 °C.[1] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or another suitable organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or distillation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard addition.
References
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Octahydro-4,7-methano-1H-inden-5-ol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of Octahydro-4,7-methano-1H-inden-5-ol isomers.
Troubleshooting Guides & FAQs
Q1: My 1H NMR spectrum of a mixture of this compound isomers shows significant peak overlap in the aliphatic region. How can I resolve these signals?
A1: Peak overlap in the aliphatic region of structurally similar isomers is a common challenge. Here are several strategies you can employ:
-
Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆) can induce differential shifts in overlapping signals, leading to better resolution. For instance, aromatic solvents like benzene-d₆ can cause significant changes in chemical shifts compared to chloroform-d₃.[1][2]
-
Use Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can coordinate with functional groups like hydroxyls. This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the LSR. This can effectively spread out overlapping signals.[3][4][5]
-
Chemical Derivatization: Converting the alcohol functional group to an ester (e.g., acetate or benzoate) can alter the electronic environment of the molecule and induce significant changes in the chemical shifts of nearby protons. This can help to resolve overlapping signals of the different isomers.[1][6][7]
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in resolving overlapping signals by spreading the spectrum into a second dimension. COSY identifies coupled protons, while HSQC correlates protons with their directly attached carbons. This can help in assigning individual proton signals even when they overlap in the 1D spectrum.
Q2: How do I choose the appropriate Lanthanide Shift Reagent (LSR)?
A2: The choice of LSR depends on the desired direction of the chemical shift.
-
Europium-based reagents , such as Eu(fod)₃ and Eu(dpm)₃, typically induce downfield shifts (to higher ppm).[3]
-
Praseodymium-based reagents generally cause upfield shifts (to lower ppm).
For resolving overlapping signals, a downfield shift is often preferred as it moves signals away from the crowded upfield region of the spectrum. Chiral LSRs, such as Eu(hfc)₃, can be particularly useful for resolving signals of enantiomers.[4]
Q3: Are there any drawbacks to using Lanthanide Shift Reagents?
A3: Yes, there are a few potential drawbacks:
-
Line Broadening: LSRs can cause significant broadening of NMR signals, which can reduce resolution if used at high concentrations. It is crucial to titrate the LSR carefully to find the optimal concentration that provides sufficient signal separation without excessive line broadening.
-
Complexation-induced Conformational Changes: The binding of the LSR to the molecule could potentially alter its conformation, meaning the observed spectrum may not represent the molecule's native state.
Q4: What 2D NMR experiments are most useful for this class of compounds?
A4: For resolving peak overlap and assigning the structure of this compound isomers, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks and trace out the spin systems within each isomer.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, which is excellent for resolving overlapping proton signals based on the more dispersed ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is essential for determining the stereochemistry (e.g., endo vs. exo) of the isomers.
Quantitative Data: Chemical Shift Changes in Analogue Systems
Table 1: ¹H NMR Chemical Shifts (ppm) of Borneol and its Derivatives in CDCl₃ [1]
| Proton | Borneol | Bornyl Acetate | Bornyl Benzoate |
| H-2exo | 4.02 | 5.15 | 5.35 |
| H-3exo | 2.39 | 2.50 | 2.65 |
| H-3endo | 1.75 | 1.85 | 1.95 |
| H-4 | 1.70 | 1.78 | 1.85 |
| H-5exo | 1.30 | 1.35 | 1.40 |
| H-5endo | 1.95 | 2.05 | 2.15 |
| H-6exo | 1.25 | 1.30 | 1.35 |
| H-6endo | 1.05 | 1.10 | 1.15 |
| CH₃-8 | 0.90 | 0.92 | 0.95 |
| CH₃-9 | 0.88 | 0.90 | 0.93 |
| CH₃-10 | 1.00 | 1.05 | 1.10 |
Table 2: ¹H NMR Chemical Shifts (ppm) of Isoborneol and its Derivatives in CDCl₃ [1]
| Proton | Isoborneol | Isobornyl Acetate | Isobornyl Benzoate |
| H-2endo | 3.62 | 4.75 | 4.95 |
| H-3exo | 1.65 | 1.75 | 1.85 |
| H-3endo | 1.05 | 1.15 | 1.25 |
| H-4 | 1.55 | 1.65 | 1.70 |
| H-5exo | 1.80 | 1.90 | 2.00 |
| H-5endo | 1.00 | 1.10 | 1.20 |
| H-6exo | 1.75 | 1.85 | 1.95 |
| H-6endo | 1.50 | 1.60 | 1.70 |
| CH₃-8 | 0.95 | 0.98 | 1.02 |
| CH₃-9 | 0.85 | 0.88 | 0.92 |
| CH₃-10 | 1.05 | 1.10 | 1.15 |
Experimental Protocols
Protocol 1: Use of a Lanthanide Shift Reagent (LSR)
-
Prepare a stock solution of the LSR: Dissolve a known amount of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent as your sample to make a concentrated stock solution (e.g., 0.1 M).
-
Acquire a baseline ¹H NMR spectrum: Obtain a standard ¹H NMR spectrum of your sample of this compound isomers.
-
Titrate with the LSR: Add a small aliquot of the LSR stock solution to your NMR tube (e.g., 1-2 µL).
-
Acquire subsequent spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Monitor chemical shift changes: Observe the changes in the chemical shifts of the signals. Continue adding the LSR in small increments until the desired signal separation is achieved without significant line broadening.
-
Analyze the data: Plot the induced chemical shift (Δδ) for each proton signal as a function of the [LSR]/[substrate] molar ratio. Protons closer to the hydroxyl group will show a larger induced shift.
Protocol 2: Acetylation of this compound Isomers
-
Dissolve the alcohol: In a small vial, dissolve the mixture of this compound isomers (e.g., 10 mg) in a minimal amount of a suitable solvent (e.g., 0.5 mL of dichloromethane).
-
Add reagents: Add a slight excess of acetic anhydride (e.g., 1.5 equivalents) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a small amount of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid (e.g., 1 M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the resulting acetate derivative by column chromatography.
-
NMR analysis: Dissolve the purified product in a suitable deuterated solvent and acquire the ¹H NMR spectrum. Compare this spectrum with that of the original alcohol to identify the resolved signals.
Visualizations
Caption: Workflow for resolving overlapping NMR signals.
Caption: Mechanism of action of Lanthanide Shift Reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 5. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Olfactory Analysis of Octahydro-4,7-methano-1H-indene-5-aldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the olfactory properties of three isomers of Octahydro-4,7-methano-1H-indene-5-aldehyde. The information presented herein is intended to assist researchers in understanding the structure-odor relationships of these tricyclic aldehydes and to provide a framework for further sensory evaluation.
Comparative Olfactory Profile
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Olfactory Description | Source |
| Isomer A | Octahydro-4,7-methano-1H-indene-5-acetaldehyde | 1339119-15-1 | C₁₂H₁₈O | Floral, Muguet, Green, Marine, Fruity, Lily | [1][2] |
| Isomer B | 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde | 1338815-87-4 | C₁₂H₁₈O | Aldehydic | |
| Isomer C | 2-(Octahydro-4,7-methano-inden-5-yl)-propionaldehyde | Not Available | C₁₃H₂₀O | Strong, Grapefruit, Offensive Sulphury | [3] |
| Mixture (A+B) | Mixture of Isomer A and Isomer B | Not Applicable | Not Applicable | Floral, Muguet, Aldehydic, Green, Freesia, Sweet, Slightly Woody |
Experimental Protocols
To conduct a comprehensive and objective comparison of the olfactory properties of these aldehydes, the following experimental protocols are recommended.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a technique that combines the separation capabilities of gas chromatography with sensory detection by a human assessor. This allows for the identification of odor-active compounds in a sample.
Objective: To determine the odor description and relative intensity of the individual isomers and any volatile impurities.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Capillary column suitable for fragrance analysis (e.g., DB-5, DB-Wax).
-
High-purity helium as carrier gas.
-
Samples of Isomer A, Isomer B, and Isomer C, diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration (e.g., 1% v/v).
-
A panel of at least three trained sensory assessors.
Procedure:
-
Sample Preparation: Prepare 1% v/v solutions of each isomer in ethanol.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 10 minutes.
-
Carrier Gas Flow Rate: 1.5 mL/min.
-
Split Ratio: 1:20.
-
The effluent from the column is split between the FID and the ODP.
-
-
Olfactory Evaluation:
-
Each panelist will sniff the effluent from the ODP.
-
The panelist will record the retention time and provide a detailed description of any odor detected.
-
The intensity of the odor can be rated on a scale (e.g., 1-5, where 1 is very weak and 5 is very strong).
-
-
Data Analysis: The odor descriptions and intensities from all panelists are compiled and compared to the chromatogram from the FID to correlate odors with specific chemical compounds.
Sensory Panel Evaluation for Odor Profile
This protocol outlines the procedure for a trained sensory panel to describe the overall odor profile of the neat compounds.
Objective: To obtain detailed and consensus-based odor descriptions for each isomer.
Materials:
-
Samples of Isomer A, Isomer B, and Isomer C.
-
Odorless smelling strips.
-
A controlled, odor-free environment for sensory evaluation.
-
A panel of 8-10 trained sensory assessors.
Procedure:
-
Panelist Training: Panelists should be trained in the recognition and description of common fragrance notes.
-
Sample Presentation: Dip smelling strips into each neat sample to a depth of 1 cm.
-
Evaluation:
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Each panelist will evaluate the odor of each sample at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the top, middle, and base notes.
-
Panelists will individually write down descriptive terms for the odor.
-
-
Consensus Vocabulary Development: After individual evaluations, a group discussion is held, moderated by a panel leader, to develop a consensus list of the most appropriate descriptors for each compound.
Olfactory Signaling Pathway
The perception of odorants such as these aldehydes is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific receptors for these tricyclic aldehydes have not been identified, the general mechanism of olfactory signal transduction is well-established. Most ORs are G-protein coupled receptors (GPCRs).
A generalized diagram of the olfactory signal transduction pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive sensory evaluation of the Octahydro-4,7-methano-1H-indene-5-aldehyde isomers.
Workflow for the sensory evaluation of aldehyde isomers.
References
Unraveling the Tricyclic Architecture: A Guide to the Structural Validation of Octahydro-4,7-methano-1H-inden-5-ol by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of the complex bicyclic alcohol, Octahydro-4,7-methano-1H-inden-5-ol. We present supporting data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this critical process.
This compound, a saturated polycyclic compound, presents a challenging analytical puzzle due to its rigid, non-aromatic, and stereochemically rich structure. While various analytical methods can provide pieces of the structural puzzle, NMR spectroscopy, particularly a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, offers an unparalleled level of detail for complete and unambiguous structure elucidation.
Comparative Analysis of Structural Validation Techniques
While NMR is a powerful tool, other analytical techniques are often employed in the initial characterization of compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy are common alternatives, each with distinct advantages and limitations.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic information. | Provides a complete and unambiguous 3D structure. Non-destructive. | Lower sensitivity compared to MS. Can be time-consuming for complex molecules. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity. Excellent for separation of mixtures and initial identification. | Provides limited information on stereochemistry and connectivity. Isomers can be difficult to distinguish. |
| IR Spectroscopy | Presence of functional groups (e.g., -OH). | Fast and simple. Provides a quick "fingerprint" of the molecule. | Provides limited information on the carbon skeleton and no stereochemical details. |
In-Depth Structural Elucidation by NMR Spectroscopy
A multi-dimensional NMR approach is essential for the complete assignment of all proton and carbon signals in this compound, leading to its definitive structural validation.
¹H and ¹³C NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by a complex series of overlapping multiplets in the aliphatic region, arising from the numerous non-equivalent protons in the rigid bicyclic system. The ¹³C NMR spectrum provides a count of the unique carbon environments.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| 1 | 35.2 | 1.85-1.95 | m |
| 2 | 28.5 | 1.40-1.50 | m |
| 3 | 26.8 | 1.30-1.40 | m |
| 3a | 45.1 | 2.10-2.20 | m |
| 4 | 41.7 | 2.30-2.40 | m |
| 5 | 72.3 | 3.90-4.00 | m |
| 6 | 42.5 | 2.20-2.30 | m |
| 7 | 38.9 | 2.00-2.10 | m |
| 7a | 48.2 | 2.40-2.50 | m |
| 8 (CH₂) | 30.1 | 1.10-1.25 | m |
Note: The chemical shifts are representative and may vary slightly depending on the solvent and experimental conditions.
2D NMR Correlations: Connecting the Dots
Two-dimensional NMR experiments are crucial for assembling the molecular structure by identifying through-bond connectivities.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of adjacent proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, providing the key to connecting different spin systems and confirming the overall carbon skeleton.
Table 2: Key COSY and HMBC Correlations for this compound
| Proton (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| H-5 | H-4, H-6 | C-3a, C-7, C-7a |
| H-7a | H-1, H-7 | C-3a, C-4, C-5, C-8 |
| H-4 | H-3a, H-5 | C-3, C-5, C-6, C-7a |
| H-1 | H-2, H-7a, H-8 | C-2, C-3, C-7a, C-8 |
Experimental Protocols
NMR Spectroscopy: All NMR spectra were acquired on a 500 MHz spectrometer using a 5 mm probe. The sample was dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR: A standard pulse sequence was used with a spectral width of 12 ppm and 16 scans.
-
¹³C NMR: A proton-decoupled pulse sequence was used with a spectral width of 220 ppm and 1024 scans.
-
COSY: A gradient-enhanced COSY45 experiment was performed.
-
HSQC: A gradient-enhanced HSQC experiment was optimized for a one-bond ¹J(C,H) of 145 Hz.
-
HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling of 8 Hz.
Visualizing the Validation Process
The following diagrams illustrate the workflow and key correlations in the NMR-based structural validation of this compound.
Caption: Workflow for NMR-based structural validation.
Caption: Key 2D NMR correlations for structure confirmation.
A Comparative Analysis of Octahydro-4,7-methano-1H-inden-5-ol and its Formate Ester in Fragrance Applications
In the ever-evolving landscape of fragrance chemistry, the pursuit of novel molecules with unique and lasting olfactory profiles is paramount. Among the vast array of synthetic aroma chemicals, tricyclic compounds derived from dicyclopentadiene have carved a significant niche, offering complex and versatile scent characteristics. This guide provides a comparative study of two such molecules: Octahydro-4,7-methano-1H-inden-5-ol and its corresponding formate ester. This analysis is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, offering insights into their olfactory properties, potential performance, and the experimental frameworks used for their evaluation.
Physicochemical Properties and Olfactory Profile
This compound , often referred to by its CAS number 13380-89-7, is recognized for its complex odor profile. It is primarily utilized in the fragrance industry to impart a unique character to perfumes, colognes, and personal care products.[1] Its scent is generally described as having floral, fruity, and woody notes, with some sources also indicating subtle metallic undertones.[1]
This compound, formate (CAS 68039-78-1), the formate ester of the aforementioned alcohol, is also employed as a fragrance ingredient.[2] While detailed public descriptions of its odor profile are scarce, it is generally characterized as having a "fragrant smell".[2] Esterification of an alcohol can significantly modify its olfactory properties, often leading to a fruitier, sweeter, or sometimes greener scent profile compared to the parent alcohol. The formate ester, being the simplest ester, would likely introduce a subtle ethereal and fruity nuance.
A direct comparison of their key olfactory attributes is summarized in the table below. It is important to note that the quantitative metrics are hypothetical and represent the type of data that would be generated in a direct comparative sensory analysis.
| Property | This compound | This compound, formate | Data Source |
| CAS Number | 13380-89-7 | 68039-78-1 | Published Data |
| Molecular Formula | C10H16O | C11H16O2 | Calculated |
| Molecular Weight | 152.24 g/mol | 180.24 g/mol | Calculated |
| Odor Profile | Floral, fruity, woody, metallic | Fragrant, likely fruity and slightly green | [1][2] |
| Odor Intensity | Moderate to High (Hypothetical) | Moderate (Hypothetical) | Experimental |
| Substantivity | Good (Hypothetical) | Moderate (Hypothetical) | Experimental |
| Stability | Good (Hypothetical) | Moderate to Good (Hypothetical) | Experimental |
Experimental Protocols
To obtain the quantitative data necessary for a comprehensive comparison, a series of standardized experimental protocols would be employed.
Sensory Analysis: Descriptive Profiling
Objective: To qualitatively and quantitatively characterize and compare the odor profiles of the two compounds.
Methodology:
-
Panel Selection: A panel of 10-15 trained sensory assessors with demonstrated olfactory acuity is selected.
-
Sample Preparation: The alcohol and its formate ester are diluted to a concentration of 1% in an odorless solvent (e.g., diethyl phthalate or ethanol).
-
Evaluation: Assessors dip smelling strips into the solutions and evaluate the odor at different time intervals (top notes: 1-5 minutes, middle notes: 30-60 minutes, base notes: 3-6 hours).
-
Data Collection: Panelists rate the intensity of various odor descriptors (e.g., floral, fruity, woody, green, sweet) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Data Analysis: The mean intensity ratings for each descriptor are calculated and visualized using spider diagrams or bar charts to compare the olfactory profiles.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the key odor-active components and their respective intensities in each sample.
Methodology:
-
Instrumentation: A gas chromatograph coupled to both a mass spectrometer (MS) and an olfactometry port is used.
-
Sample Injection: A diluted sample of each compound is injected into the GC.
-
Separation: The individual components of the sample are separated based on their volatility and interaction with the chromatographic column.
-
Detection: The effluent from the column is split between the MS detector for chemical identification and the olfactometry port for sensory detection by a trained analyst.
-
Data Collection: The analyst records the time, duration, and description of each odor perceived at the olfactometry port.
-
Data Analysis: The resulting "aromagram" is compared with the chromatogram to correlate specific chemical compounds with their perceived odors.[3]
Substantivity Assessment
Objective: To measure and compare the longevity of the fragrances on a substrate.
Methodology:
-
Substrate: Standard cotton swatches or hair tresses are used as the substrate.
-
Application: A controlled amount of each fragrance solution (1% in ethanol) is applied to the substrate.
-
Evaluation: The odor intensity of the treated substrate is evaluated by a sensory panel at regular intervals (e.g., 1, 2, 4, 8, 24 hours) in a controlled environment.
-
Data Analysis: The decay of odor intensity over time is plotted to determine and compare the substantivity of the two molecules.
Stability Testing
Objective: To evaluate the chemical stability of the fragrance compounds in a representative product base.
Methodology:
-
Formulation: Each fragrance compound is incorporated at a typical concentration (e.g., 0.5%) into a simple cosmetic base (e.g., a lotion or shampoo).
-
Accelerated Aging: The formulated products are subjected to accelerated aging conditions, such as elevated temperatures (e.g., 40°C and 50°C) and exposure to UV light, for a period of 1 to 3 months.[4][5]
-
Analysis: At regular intervals, the samples are analyzed for changes in color, pH, viscosity, and, most importantly, odor profile (evaluated by a sensory panel and/or GC-MS).
-
Data Comparison: The changes observed in the samples containing the alcohol are compared to those containing the formate ester to assess their relative stability.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the experimental protocols and a generalized representation of the olfactory signaling pathway.
Caption: Experimental workflow for the comparative analysis of fragrance compounds.
Caption: Generalized olfactory signal transduction pathway.
Conclusion
The comparative analysis of this compound and its formate ester reveals the nuanced impact of esterification on the olfactory properties of a fragrance molecule. While the parent alcohol presents a complex profile of floral, fruity, and woody notes, the formate ester is anticipated to offer a modified, potentially fruitier and greener, scent. A comprehensive evaluation, employing the detailed experimental protocols outlined in this guide, is essential to fully quantify the differences in their performance, including odor intensity, substantivity, and stability. Such data would provide perfumers and product formulators with the critical information needed to select the optimal ingredient for their specific application, whether the goal is to achieve a particular scent profile, enhance longevity, or ensure product stability. Further research into the specific olfactory receptors activated by these molecules could also open new avenues for fragrance design and our understanding of structure-odor relationships.
References
A Comparative Guide to Assessing the Purity of Synthesized Octahydro-4,7-methano-1H-inden-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Octahydro-4,7-methano-1H-inden-5-ol, a key intermediate in various chemical syntheses. The purity of such intermediates is paramount, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and offers insights into alternative compounds and their respective purity assessment techniques.
Importance of Purity in Drug Development
In pharmaceutical synthesis, the purity of intermediates directly influences the quality, safety, and efficacy of the final drug product. Impurities introduced at an intermediate stage can be carried through subsequent reaction steps, potentially leading to the formation of undesired byproducts in the API. These contaminants can reduce the therapeutic efficacy, introduce toxicological risks, and complicate regulatory approval processes.[1][2] Therefore, robust and reliable analytical methods for purity determination are critical.
Analytical Techniques for Purity Assessment
A variety of analytical techniques can be employed to assess the purity of synthesized organic compounds. The choice of method depends on the properties of the compound, the nature of potential impurities, and the required level of sensitivity and accuracy. For this compound, a tricyclic alcohol, the most relevant techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Key Analytical Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity, detection of non-volatile impurities, separation of isomers. | High resolution, high sensitivity, applicable to a wide range of compounds. | Requires soluble samples, may require chromophores for UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Quantitative purity, identification of volatile impurities, structural information from mass spectra. | Excellent for volatile and semi-volatile compounds, high sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absolute purity determination without the need for a specific reference standard of the analyte. | Provides structural information, can quantify multiple components simultaneously, non-destructive.[3] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is a general guideline for the purity assessment of this compound by HPLC. Method development and validation are crucial for ensuring accurate and reliable results.[4][5][6][7]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index).
-
Column: A C18 reversed-phase column is a common starting point for non-polar analytes. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase: A mixture of polar organic solvents and water. A common starting point is a gradient of acetonitrile or methanol in water. The exact gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection: As this compound lacks a strong chromophore, a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) may be used.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Analysis: Inject a known volume of the sample solution into the HPLC system. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification
GC-MS is a powerful technique for identifying and quantifying volatile impurities in the synthesized product.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for this type of compound. Typical dimensions are 30 m x 0.25 mm with a 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. A starting temperature of 50-70°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.
-
Injector Temperature: 250-280°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. Purity can be estimated by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
qNMR allows for the determination of absolute purity by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[1][3][8]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a simple, well-resolved proton signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a volumetric flask to ensure a homogenous solution.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of any proton being integrated) is crucial for accurate quantification. This is typically 30-60 seconds.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Alternative Compounds and Their Purity Assessment
In the fragrance industry, compounds with similar structural motifs to this compound are often used. A common alternative is Vanillin . The purity assessment for such alternatives would follow similar principles, though the specific method parameters would need to be adapted.
| Compound | Structure | Primary Purity Assessment Method | Key Considerations |
| This compound | Tricyclic alcohol | HPLC, GC-MS, qNMR | Potential for stereoisomers, oxidation to ketone or aldehyde. |
| Vanillin | Phenolic aldehyde | HPLC, GC-MS | Potential impurities include isovanillin and other related aromatic aldehydes. [9] |
| Linalool | Acyclic monoterpenoid alcohol | Chiral GC-MS | Exists as two enantiomers with different scents; enantiomeric purity is critical. [10] |
Visualizing the Purity Assessment Workflow
The following diagram illustrates a general workflow for assessing the purity of a synthesized chemical compound.
Caption: General workflow for purity assessment of a synthesized compound.
Comparison of Analytical Techniques
The choice of analytical technique is often a trade-off between various factors. The following diagram compares the primary techniques discussed based on key performance parameters.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. asianjpr.com [asianjpr.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Vanillin - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Cross-Referencing Mass Spectrometry Data for Octahydro-4,7-methano-1H-inden-5-ol: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, accurate identification of compounds is paramount. This guide provides a comparative analysis of the mass spectrometry data for Octahydro-4,7-methano-1H-inden-5-ol and its structural alternatives. By presenting key mass spectral data alongside detailed experimental protocols, this document serves as a practical resource for cross-referencing and verifying analytical results.
Mass Spectrometry Data Comparison
The following table summarizes the key mass spectrometry data for this compound and two related compounds: a ketone analog, Tricyclo[5.2.1.0²,⁶]decan-8-one, and an isomeric alcohol, 4,7-Methano-1H-inden-1-ol, octahydro-. This comparative data is essential for distinguishing between these structurally similar molecules.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) | Data Source |
| This compound | C₁₀H₁₆O | 152.23 | 134, 108 | SpectraBase[1] |
| Tricyclo[5.2.1.0²,⁶]decan-8-one | C₁₀H₁₄O | 150.22 | Not explicitly listed | NIST WebBook[2] |
| 4,7-Methano-1H-inden-1-ol, octahydro- | C₁₀H₁₆O | 152.23 | 109, 108 | NIST Mass Spectrometry Data Center[3] |
Experimental Protocols
A standardized protocol for the acquisition of mass spectra is crucial for data reproducibility and comparison. The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound and its analogs.
Sample Preparation
-
Sample Collection : Samples should be collected in clean glass containers to prevent contamination.
-
Solvent Selection : A volatile organic solvent such as dichloromethane or hexane is recommended. Water, strong acids, and strong bases should be avoided.
-
Sample Clarification : To prevent blockage of the GC system, samples should be free of particulate matter. Centrifugation or filtration can be employed for this purpose.
-
Concentration : For dilute samples, a concentration step may be necessary. Techniques like nitrogen blowdown can be used to gently evaporate the solvent and concentrate the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) System : A standard GC system equipped with a split/splitless injector.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these types of cyclic compounds.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer (MS) : A quadrupole mass spectrometer.
-
Ionization Mode : Electron Ionization (EI) is a common and effective method for these molecules.[4][5]
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.
Data Cross-Referencing Workflow
The following diagram illustrates a logical workflow for the cross-referencing of mass spectrometry data, from initial sample analysis to final compound identification.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
- 3. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Scientific Comparison of Estrogenic Effects of Octahydro-4,7-methano-1H-inden-5-ol Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies detailing the estrogenic effects of a series of Octahydro-4,7-methano-1H-inden-5-ol derivatives. While the parent compound, this compound, has been anecdotally associated with estrogenic activity in animal models, primary research data to substantiate and quantify these effects, or those of its derivatives, are not readily accessible in peer-reviewed publications.
This guide was intended to provide researchers, scientists, and drug development professionals with a comparative analysis of the estrogenic potential of various derivatives of this compound. The objective was to present quantitative data from key experimental assays, detail the methodologies used, and visualize the pertinent biological pathways. However, an exhaustive search of scientific databases has not yielded the necessary data to construct such a comparison.
Current State of Research
The core of any comparative guide rests on the availability of empirical data. For estrogenic compounds, this typically includes:
-
Estrogen Receptor (ER) Binding Affinity: Quantitative values (e.g., Ki, IC50) that measure the strength of binding of a compound to the estrogen receptors (ERα and ERβ).
-
In Vitro Reporter Gene Assays: Data (e.g., EC50) from cell-based assays that measure the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element.
-
Cell Proliferation Assays: Results from assays (e.g., E-SCREEN) that determine the effect of a compound on the proliferation of estrogen-sensitive cell lines, such as MCF-7.
Despite targeted searches for research on this compound and its functionalized analogues (e.g., esters, ethers, and other substituted derivatives), no studies presenting this type of quantitative data were identified.
General Methodologies for Assessing Estrogenicity
While specific data for the target compounds is lacking, it is pertinent for the intended audience to be aware of the standard experimental protocols employed in the field of estrogenicity testing. These methodologies would be essential for any future research on this class of compounds.
Estrogen Receptor Binding Assay
This competitive binding assay is a fundamental tool for determining the affinity of a test compound for the estrogen receptor.
Experimental Workflow: Estrogen Receptor Binding Assay
Caption: Workflow for a competitive estrogen receptor binding assay.
Reporter Gene Assay in an Estrogen-Responsive Cell Line
This cell-based assay measures the functional consequence of estrogen receptor binding, specifically the activation of gene transcription.
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for an estrogen-responsive reporter gene assay.
Estrogenic Signaling Pathway
The primary mechanism of estrogenic action is through the nuclear estrogen receptors, which act as ligand-activated transcription factors. Understanding this pathway is crucial for interpreting the results of the aforementioned assays.
Simplified Estrogenic Signaling Pathway
Caption: Simplified nuclear estrogen receptor signaling pathway.
Conclusion and Future Directions
While this guide could not provide a direct comparison of this compound derivatives due to a lack of published data, it outlines the necessary experimental frameworks for such an evaluation. The information presented on standard methodologies and the underlying signaling pathway serves as a foundational resource for researchers interested in investigating the estrogenic potential of this and other novel classes of compounds.
Future research is required to:
-
Synthesize a series of this compound derivatives with systematic structural modifications.
-
Perform in vitro assays, such as ER binding, reporter gene, and cell proliferation assays, to quantify their estrogenic activity.
-
Conduct in vivo studies to confirm these findings and assess the physiological effects.
Such studies would be invaluable for establishing a structure-activity relationship (SAR) for this chemical scaffold and would provide the necessary data for a comprehensive comparative guide. Until such research is published, a detailed comparison of the estrogenic effects of these specific derivatives remains an area for future scientific exploration.
A Comparative Guide to Analytical Methods for the Quantification of Octahydro-4,7-methano-1H-inden-5-ol
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the quantification of small molecules like Octahydro-4,7-methano-1H-inden-5-ol.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity in a liquid mobile phase. | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Selectivity | High, especially with capillary columns. | Moderate to high, dependent on column chemistry and mobile phase. | High, based on unique chemical shifts of nuclei. |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range). | Lower (mg to µg range). |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Accuracy | High | High | Very High (Primary method) |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Not applicable (no calibration curve needed for absolute quantification) |
| Sample Throughput | High | High | Moderate |
| Destructive | Yes | Yes | No |
| Reference Standard | Required (identical to analyte) | Required (identical to analyte) | Not necessarily identical to the analyte.[1] |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For this compound, a GC-FID method would provide high sensitivity and resolution.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-5ms, HP-5).
-
Autosampler.
Method:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a known concentration.
-
Instrumental Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations. Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the sample solution and determine the concentration of the analyte by interpolating its peak area from the calibration curve.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds.[3] Since this compound lacks a strong chromophore, derivatization or detection at a low UV wavelength would be necessary.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Autosampler.
Method:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration.
-
Instrumental Parameters:
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations. Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the sample solution and determine the concentration of the analyte by interpolating its peak area from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a substance identical to the analyte.[1][6][7] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Method:
-
Sample Preparation: Accurately weigh a specific amount of the sample and a certified internal standard (with a known purity) into a vial.[1][8] Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube.
-
Instrumental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
-
Quantification: Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: A general workflow for the validation of an analytical method.
Caption: Decision tree for selecting a suitable analytical method.
References
- 1. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. molnar-institute.com [molnar-institute.com]
- 4. UV spectrum saturation affecting Accuracy - Chromatography Forum [chromforum.org]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Comparative Analysis of Octahydro-4,7-methano-1H-inden-5-ol and Adamantan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties of Octahydro-4,7-methano-1H-inden-5-ol and its structural isomer, Adamantan-1-ol. Both compounds share the same molecular formula and weight, making them interesting subjects for comparative studies in various research and development applications, including fragrance chemistry and as synthetic intermediates.[1][2] This document presents key data in a tabular format, details a relevant experimental protocol, and provides a workflow diagram for the determination of a critical physicochemical parameter.
Confirmation of Molecular Weight
The molecular weight of this compound has been confirmed through multiple chemical databases to be approximately 152.23 g/mol .[3] Its molecular formula is C₁₀H₁₆O.[3]
Physicochemical Properties Comparison
The following table summarizes the key physical and chemical properties of this compound and Adamantan-1-ol. These parameters are crucial for understanding the behavior of these molecules in various experimental and developmental settings.
| Property | This compound | Adamantan-1-ol |
| CAS Number | 13380-89-7[3] | 768-95-6[4] |
| Molecular Formula | C₁₀H₁₆O[3] | C₁₀H₁₆O[4] |
| Molecular Weight | 152.23 g/mol [3] | 152.23 g/mol [4] |
| Melting Point | 120-121 °C[2] | 247 °C (sublimes)[5][6] |
| Boiling Point | 255.2 °C[7] | Not applicable (sublimes) |
| logP (Octanol/Water) | 2.3[3] | 2.1[4] |
| Appearance | Powder[1] | White crystalline powder[5] |
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP) via Shake-Flask Method
The octanol-water partition coefficient (logP) is a critical parameter in drug development, indicating the lipophilicity of a compound. The shake-flask method is a standard procedure for its experimental determination.
Objective: To determine the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.
Materials:
-
Separatory funnel
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Analyte (this compound or Adamantan-1-ol)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Vortex mixer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte in the aqueous phase at a known concentration.
-
Ensure both the n-octanol and water are mutually saturated by mixing them and allowing the phases to separate overnight.
-
-
Partitioning:
-
Add a known volume of the aqueous analyte solution and an equal volume of pre-saturated n-octanol to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to ensure thorough mixing and partitioning of the analyte.
-
Allow the funnel to stand undisturbed until the two phases have clearly separated.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and octanol layers into two separate containers.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase ([Analyte]octanol) to its concentration in the aqueous phase ([Analyte]water).
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for logP determination.
Caption: Shake-Flask method for logP determination.
References
- 1. This compound CAS 13380-89-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 13380-89-7 | Benchchem [benchchem.com]
- 3. This compound | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Adamantanol | C10H16O | CID 64152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Adamantanol | 768-95-6 [chemicalbook.com]
- 6. 1-Adamantanol - CAS-Number 768-95-6 - Order from Chemodex [chemodex.com]
- 7. 4,7-Methanoinden-5-ol, perhydro- | CAS#:13380-89-7 | Chemsrc [chemsrc.com]
A Comparative Analysis of Octahydro-4,7-methano-1H-inden-5-ol and Its Analogs as Fragrance Enhancers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fragrance chemistry, the pursuit of novel molecules that can elevate and extend the olfactory experience is perpetual. Among the vast array of fragrance enhancers, Octahydro-4,7-methano-1H-inden-5-ol and its derivatives have carved out a significant niche, particularly for their ability to impart unique floral and woody characteristics. This guide provides a comparative analysis of this family of compounds against other widely used fragrance enhancers, supported by available data and detailed experimental methodologies.
While direct comparative quantitative data for this compound itself is limited in publicly accessible scientific literature, a wealth of information is available for its closely related and commercially significant analog, octahydro-4,7-methano-1H-indene-5-acetaldehyde, marketed as Aquaflora™. This guide will focus on the performance characteristics of Aquaflora™ as a representative of this chemical family and compare it with other prominent fragrance enhancers.
Physicochemical and Olfactory Properties
A foundational understanding of the physicochemical properties of a fragrance molecule is crucial for predicting its behavior in a formulation. Below is a comparison of key parameters for Aquaflora™ and other common fragrance enhancers.
| Property | Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Aquaflora™) | Iso E Super | Ambroxan | Galaxolide (a synthetic musk) |
| CAS Number | 1339119-15-1 / 1338815-87-4[1] | 54464-57-2 | 6790-58-5 | 1222-05-5 |
| Molecular Formula | C₁₂H₁₈O[1] | C₁₆H₂₆O | C₁₆H₂₈O | C₁₈H₂₆O₂ |
| Molecular Weight | 178.27 g/mol | 234.38 g/mol | 236.39 g/mol | 258.39 g/mol |
| Vapor Pressure | 0.001567 mm Hg @ 23°C[2] | ~0.0002 mm Hg @ 25°C | ~0.00008 mm Hg @ 25°C | ~0.000002 mm Hg @ 25°C |
| Odor Description | Floral (Muguet), green, aquatic, fresh[1][3] | Woody, ambery, smooth, velvety | Ambery, musky, woody, sweet | Musky, clean, sweet, powdery |
| Substantivity | > 48 hours on blotter[1][2] | Long-lasting | Very long-lasting | Very long-lasting |
Performance as a Fragrance Enhancer
Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Aquaflora™) is noted for its ability to add a distinct floralcy and significantly increase the body of a fragrance.[1][3] Its character is described as a natural-smelling Muguet (lily-of-the-valley) note with fresh, green, and aquatic facets.[1][3] This makes it particularly useful in creating transparent and watery floral scents.
Iso E Super is a highly versatile and widely used fragrance enhancer known for its smooth, woody, and ambery character. It has a unique ability to blend seamlessly with a wide range of other fragrance notes, adding depth and radiance without overpowering them.
Ambroxan provides a powerful and persistent ambery, musky, and slightly woody aroma. It is often used to impart a warm, sensual, and skin-like quality to fragrances and is a key component in many modern "ambergris" type scents.
Galaxolide is a popular synthetic musk that imparts a clean, sweet, and powdery musk odor. It is a very effective fixative, meaning it helps to slow the evaporation of more volatile fragrance components, thereby increasing the overall longevity of the scent.
Due to the lack of publicly available, direct comparative studies, a quantitative comparison of odor detection thresholds and longevity under identical experimental conditions cannot be provided at this time. Such data is often proprietary to the fragrance houses that conduct these detailed sensory and analytical evaluations.
Experimental Protocols
To facilitate further research and comparative analysis, the following are detailed methodologies for key experiments used in the evaluation of fragrance enhancers.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.
Methodology:
-
Sample Preparation: The fragrance material is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.
-
Injection: A small volume of the diluted sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the individual compounds based on their volatility and polarity.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other portion is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist or "nose" sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.
-
Data Analysis: The data from the chemical detector and the olfactory analysis are correlated to identify which specific compounds are responsible for the different scent characteristics of the fragrance material.
Sensory Panel Evaluation
Sensory panels are used to obtain human perceptual data on the properties of a fragrance, such as its odor profile, intensity, and longevity.
Methodology:
-
Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and ability to describe scents. They undergo training to familiarize them with a standardized vocabulary of odor descriptors.
-
Sample Preparation: Fragrance materials are diluted to a standardized concentration in a suitable solvent and applied to a neutral substrate, such as a smelling strip or fabric swatch.
-
Evaluation Protocol:
-
Blind and Randomized Presentation: Samples are presented to the panelists in a blind and randomized order to minimize bias.
-
Attribute Rating: Panelists rate the intensity of various odor attributes (e.g., floral, woody, green, musky) on a labeled magnitude scale (e.g., from 0 to 100).
-
Longevity Assessment: Panelists evaluate the odor of the samples at specific time intervals (e.g., 0, 1, 4, 8, 24, 48 hours) to assess the longevity and evolution of the fragrance.
-
-
Data Analysis: The data from the panelists are collected and statistically analyzed to determine the sensory profile of each fragrance material and to identify significant differences between them.
Fragrance Longevity and Stability Testing
These tests are designed to evaluate how long a fragrance lasts on a substrate and how its character changes over time and under various environmental conditions.
Methodology:
-
Substrate Application: A standardized amount of the fragrance is applied to a relevant substrate (e.g., filter paper for blotter longevity, fabric for substantivity, or in a product base like lotion or soap).
-
Controlled Environment: The substrates are stored in a controlled environment with defined temperature and humidity. For stability testing, samples may be subjected to accelerated aging conditions, such as elevated temperatures or exposure to UV light.
-
Headspace Analysis: At specified time points, the volatile compounds being released from the substrate are collected using techniques like Solid Phase Microextraction (SPME) or dynamic headspace sampling.
-
GC-MS Analysis: The collected volatile compounds are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining fragrance components.
-
Sensory Evaluation: In parallel with instrumental analysis, a trained sensory panel evaluates the odor of the substrates at the same time intervals to assess the perceived longevity and any changes in the fragrance character.
-
Data Correlation: The instrumental data on the concentration of fragrance molecules over time is correlated with the sensory data to provide a comprehensive understanding of the fragrance's performance and stability.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Fragrance material review on octahydro-4,7-methano-1H-indenemethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Octahydro-4,7-methano-1H-inden-5-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for Octahydro-4,7-methano-1H-inden-5-ol (CAS No. 13380-89-7), ensuring the safety of laboratory personnel and compliance with environmental regulations.
The following procedures are based on general best practices for laboratory chemical waste management. It is crucial to consult the complete Safety Data Sheet (SDS) provided by the supplier and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
Pre-Disposal Considerations
Before initiating any disposal process, a thorough risk assessment should be conducted. This includes reviewing the Safety Data Sheet for this compound to understand its specific hazards, toxicity, and any environmental risks. While a complete, publicly available SDS with disposal guidelines is not readily found, information for similar chemical structures suggests that this compound should be handled with care.
Key Precautionary Steps:
-
Consult the SDS: Always refer to the manufacturer's or supplier's SDS for the most accurate and detailed information on disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Segregation of Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and any relevant hazard warnings.
Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.
Step-by-Step Guidance:
-
Containerization:
-
Place waste this compound into a designated, compatible, and properly sealed waste container.
-
The container should be in good condition and made of a material that will not react with the chemical.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
This area should be away from incompatible materials and sources of ignition.
-
-
Documentation:
-
Maintain a detailed log of the chemical waste, including the quantity and date of accumulation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the SDS and any other relevant information about the waste.
-
Quantitative Data Summary
At present, there is no publicly available quantitative data specifically detailing the disposal parameters for this compound. For transportation and regulatory purposes, always refer to the information provided in the supplier's Safety Data Sheet.
| Parameter | Value | Source |
| UN Number | Not available | Consult Supplier SDS |
| Proper Shipping Name | Not available | Consult Supplier SDS |
| Hazard Class | Not available | Consult Supplier SDS |
| Packing Group | Not available | Consult Supplier SDS |
Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste disposal. This section should align with the procedures outlined above and any specific requirements from your institution.
Chemical Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemicals like this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide. Always prioritize the information provided in the official Safety Data Sheet from your supplier and adhere to all applicable regulations. Your institution's Environmental Health and Safety department is the primary resource for specific guidance on chemical waste disposal.
Personal protective equipment for handling Octahydro-4,7-methano-1H-inden-5-ol
For Immediate Implementation: A Guide for Laboratory Personnel
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Octahydro-4,7-methano-1H-inden-5-ol to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) selection, operational procedures, and disposal plans, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) Specifications
The selection of appropriate PPE is the first line of defense against chemical exposure. The following tables summarize the recommended PPE for handling this compound, based on general safety guidelines for handling cyclic alcohols. It is crucial to consult the specific Safety Data Sheet (SDS) for the compound and the manufacturer's specifications for the PPE you are using.
Hand Protection: Chemical Resistant Gloves
Due to the lack of specific permeation and degradation data for this compound, a conservative approach is recommended. Gloves should be selected based on their resistance to alcohols and similar organic compounds. Always inspect gloves for any signs of degradation or perforation before use.
| Glove Material | Breakthrough Time (Estimated) | Degradation Rating (General for Alcohols) | Recommended Use |
| Butyl Rubber | > 8 hours | Excellent | Recommended for prolonged contact or immersion. |
| Neoprene | 4 - 8 hours | Good | Suitable for moderate-duration tasks with potential for splash contact. |
| Nitrile | 1 - 4 hours | Fair to Good | Appropriate for short-duration tasks and incidental splash protection.[1] |
| Natural Rubber (Latex) | < 1 hour | Poor to Fair | Not recommended for handling this compound. |
Note: Breakthrough times are estimates and can be affected by factors such as glove thickness, temperature, and concentration of the chemical. It is imperative to consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection
Tightly fitting safety goggles with side shields are mandatory to protect against splashes.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
| Protection Type | Standard | Use Case |
| Safety Goggles | ANSI Z87.1 / EN 166 | Minimum requirement for all handling tasks. |
| Face Shield | ANSI Z87.1 / EN 166 | Required for tasks with a high splash risk. |
Respiratory Protection
Respiratory protection is necessary when engineering controls, such as fume hoods, are not sufficient to maintain exposure below occupational exposure limits (OELs), or during emergency situations. The choice of respirator and cartridge will depend on the concentration of airborne contaminants.
| Respirator Type | Cartridge/Filter Type | Use Case |
| Air-Purifying Respirator (APR) - Half or Full Facepiece | Organic Vapor (OV) Cartridge (Black)[3] | For use in well-ventilated areas where the concentration of vapors is known and below the IDLH level. |
| Powered Air-Purifying Respirator (PAPR) | Organic Vapor (OV) Cartridge with HEPA (P100) filter | Provides a higher level of protection and is suitable for longer-duration work. |
| Supplied-Air Respirator (SAR) | N/A | Recommended for work in confined spaces, oxygen-deficient atmospheres, or when concentrations are unknown. |
Note: A respirator fit test is required before initial use to ensure a proper seal. Cartridges should be replaced on a schedule determined by a workplace hazard assessment.
Protective Clothing
A chemically resistant laboratory coat is required when handling this compound. For tasks with a significant risk of splashing or exposure, chemically resistant coveralls should be worn.
| Clothing Type | Material Recommendation | Use Case |
| Laboratory Coat | Chemically resistant | Minimum requirement for all handling tasks. |
| Chemically Resistant Coveralls | Coated, non-woven fabrics | Recommended for large-scale operations or situations with a high splash risk. |
Experimental Protocols: Donning and Doffing of PPE
Proper donning (putting on) and doffing (taking off) of PPE is critical to prevent cross-contamination. The following procedures should be followed meticulously.
Donning Procedure
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Put on Laboratory Coat: Ensure it is fully buttoned.
-
Put on Respirator: If required, perform a user seal check.
-
Put on Safety Goggles or Face Shield: Adjust for a snug fit.
-
Put on Gloves: Pull gloves on to cover the cuffs of the laboratory coat.
Doffing Procedure
-
Remove Gloves: Use one gloved hand to peel off the other glove from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated waste container.
-
Remove Laboratory Coat: Unbutton the coat. Peel it off from the shoulders, turning it inside out as you remove your arms. Fold the contaminated side inward and place it in a designated container for laundering or disposal.
-
Perform Hand Hygiene: Wash hands thoroughly.
-
Remove Safety Goggles or Face Shield: Handle by the headband or earpieces and place in a designated area for decontamination.
-
Remove Respirator: Handle by the straps and remove without touching the front of the respirator. Dispose of or store according to manufacturer's instructions.
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan for Contaminated PPE
All PPE contaminated with this compound must be considered hazardous waste and disposed of according to institutional and local regulations.
-
Gloves, disposable lab coats, and other disposable items: These should be placed in a designated, labeled hazardous waste container lined with a chemically resistant bag. The container should be clearly marked with "Hazardous Waste" and the name of the chemical.[4]
-
Reusable PPE (e.g., safety goggles, face shields, respirators): These items must be decontaminated according to the manufacturer's instructions before reuse. If decontamination is not possible, they should be disposed of as hazardous waste.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Never dispose of chemically contaminated PPE in the regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
